4-[(Butylcarbamoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(butylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-8-13-12(17)14-10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWWLZVCKDTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557929 | |
| Record name | 4-[(Butylcarbamoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51739-79-8 | |
| Record name | 4-[(Butylcarbamoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: 4-[(Butylcarbamoyl)amino]benzoic Acid (CAS 51739-79-8)
Executive Summary
4-[(Butylcarbamoyl)amino]benzoic acid (CAS 51739-79-8) is a highly versatile, urea-functionalized benzoic acid derivative[1]. Structurally, it combines a carboxylic acid moiety with a lipophilic butyl-substituted urea linkage. In pharmaceutical research and drug development, this compound serves as a critical intermediate, most notably in the synthesis of Histamine H3 receptor antagonists and inverse agonists[2]. This guide provides a deep-dive into its physicochemical properties, mechanistic synthesis, self-validating experimental protocols, and pharmacological applications.
Physicochemical Properties & Structural Data
Understanding the physical and chemical properties of CAS 51739-79-8 is essential for predicting its behavior in both synthetic workflows and biological systems[2][3]. The presence of both hydrogen bond donors (urea NH groups) and acceptors (carbonyl oxygens) significantly influences its solubility and target-binding affinity.
| Property | Value |
| Chemical Name | 4-[(Butylcarbamoyl)amino]benzoic acid |
| CAS Number | 51739-79-8 |
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| InChIKey | HXHWWLZVCKDTIW-UHFFFAOYSA-N |
| LogP (Octanol/Water) | 2.4 |
| Topological Polar Surface Area (TPSA) | 78.4 Ų |
| Hydrogen Bond Donors / Acceptors | 3 / 3 |
| Rotatable Bonds | 5 |
Mechanistic Chemistry & Synthesis
The Urea Formation Reaction
The most direct and high-yielding synthetic route to 4-[(butylcarbamoyl)amino]benzoic acid is the nucleophilic addition of 4-aminobenzoic acid (PABA) to n-butyl isocyanate[4][5].
Mechanistic Causality: The reaction is driven by the nucleophilic attack of the primary amine's lone pair on the highly electrophilic central carbon of the isocyanate group. A subsequent proton transfer yields the stable urea linkage. Why use strictly anhydrous conditions? Isocyanates are highly sensitive to moisture. Trace water will hydrolyze the isocyanate into carbamic acid, which rapidly decarboxylates to form an amine. This newly formed amine will competitively react with remaining isocyanate to form a symmetrical byproduct (1,3-dibutylurea), destroying the reaction stoichiometry and complicating purification[4][5].
Synthesis workflow of 4-[(butylcarbamoyl)amino]benzoic acid via isocyanate addition.
Step-by-Step Experimental Protocol
This protocol utilizes an acid-base extraction strategy, creating a self-validating purification system that inherently separates the desired carboxylic acid product from non-acidic impurities (like unreacted isocyanate or symmetric urea byproducts).
-
Preparation & Solvation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-aminobenzoic acid (1.0 eq, 10 mmol) and dissolve in 50 mL of anhydrous Tetrahydrofuran (THF).
-
Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: The nucleophilic addition is exothermic. Cooling prevents localized heat spikes that could lead to oligomerization.
-
Electrophile Addition: Add n-butyl isocyanate (1.1 eq, 11 mmol) dropwise over 15 minutes via a syringe pump.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor the disappearance of the starting material via TLC (Eluent: Dichloromethane:Methanol 9:1).
-
Acid-Base Workup (Purification): Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in 50 mL of saturated aqueous NaHCO₃. Causality: The product, possessing a carboxylic acid, deprotonates and dissolves into the aqueous layer as a sodium salt. Wash the aqueous layer with Ethyl Acetate (3 × 30 mL) to extract and discard any lipophilic organic impurities (e.g., 1,3-dibutylurea).
-
Product Precipitation: Carefully acidify the aqueous layer to pH 3 using 1M HCl while stirring vigorously. The target compound will precipitate as a fine white solid.
-
Isolation & Validation: Vacuum filter the solid, wash with ice-cold distilled water, and dry under high vacuum for 24 hours. Validate purity via LC-MS (Target [M+H]⁺ m/z = 237).
Biological Applications: Histamine H3 Receptor Modulation
In pharmaceutical development, 4-[(butylcarbamoyl)amino]benzoic acid is a highly documented precursor for synthesizing Histamine H3 receptor agents, as detailed in U.S. Patent US20100160319A1[2].
The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. It functions as a presynaptic autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine)[2].
Derivatives synthesized from CAS 51739-79-8 act as H3 antagonists or inverse agonists . By blocking the H3 receptor, these compounds disinhibit neurotransmitter release, promoting wakefulness and cognitive enhancement. This mechanism is actively targeted for the treatment of:
-
Obesity: By modulating hypothalamic histamine release to suppress appetite.
-
Cognitive Deficiencies: Including Alzheimer's disease and ADHD, by increasing cortical acetylcholine and dopamine.
-
Narcolepsy: By promoting histaminergic wakefulness pathways[2].
Histamine H3 receptor signaling pathway and its modulation by antagonists.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must be validated against the following spectral benchmarks:
-
¹H NMR (DMSO-d6): Look for the characteristic broad singlets of the urea NH protons (~6.2 ppm and ~8.5 ppm), the classic AB quartet of the para-substituted aromatic ring (~7.4 ppm and ~7.8 ppm), and the aliphatic multiplets of the butyl chain (0.9–3.1 ppm).
-
Infrared (IR) Spectroscopy: Confirmation requires the presence of the carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and the distinct urea C=O stretch (~1650 cm⁻¹). The absence of an isocyanate peak (~2270 cm⁻¹) confirms complete conversion.
References
- Beavers, L. S., et al. "Histamine H3 Receptor Agents, Preparation and Therapeutic Uses." U.S. Patent US20100160319A1, Published June 24, 2010.
-
Molaid Chemical Database. "4-[(Butylcarbamoyl)amino]benzoic acid - CAS 51739-79-8 Properties." Molaid. URL: [Link]
Sources
- 1. 4-[(butylcarbamoyl)amino]benzoic acid | 51739-79-8 [sigmaaldrich.com]
- 2. 4-[(Butylcarbamoyl)amino]benzoic acid - CAS号 51739-79-8 - 摩熵化学 [molaid.com]
- 3. 4-[(butylcarbamoyl)amino]benzoic acid | 51739-79-8 [sigmaaldrich.com]
- 4. Tert-butyl isocyanate, |For Research [benchchem.com]
- 5. 2-[(Tert-butylcarbamoyl)amino]benzoic Acid [benchchem.com]
Technical Guide: 4-[(Butylcarbamoyl)amino]benzoic acid as Nafamostat Impurity 15
This guide provides an in-depth technical analysis of 4-[(Butylcarbamoyl)amino]benzoic acid , designated herein as Nafamostat Impurity 15 . While impurity designations (e.g., "Impurity A", "Impurity 15") can vary between pharmacopoeias and commercial standards vendors, this document strictly addresses the chemical entity C₁₂H₁₆N₂O₃ (CAS 51739-79-8) and its critical role in the Chemistry, Manufacturing, and Controls (CMC) profile of Nafamostat Mesylate.
Executive Summary & Chemical Identity
Nafamostat Mesylate is a synthetic serine protease inhibitor used extensively for acute pancreatitis and disseminated intravascular coagulation (DIC). The purity of the Active Pharmaceutical Ingredient (API) is critical, particularly given its intravenous route of administration.
Impurity 15 (4-[(Butylcarbamoyl)amino]benzoic acid) represents a specific class of urea-derivative impurities . Unlike the common hydrolytic degradants (e.g., 4-guanidinobenzoic acid, 6-amidino-2-naphthol), Impurity 15 implies a secondary reaction involving the amino-moiety of the benzoate core and a butyl-containing alkylating or carbamoylating agent. Its presence often points to specific upstream process contaminants, solvent interactions (e.g., n-butanol), or leachables from container closure systems (e.g., butyl rubber).
Chemical Profile
| Property | Specification |
| Chemical Name | 4-[(Butylcarbamoyl)amino]benzoic acid |
| Common Synonym | N-(n-Butylcarbamoyl)-4-aminobenzoic acid |
| CAS Registry Number | 51739-79-8 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Structural Core | Para-aminobenzoic acid (PABA) linked to a butylurea moiety |
| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |
| pKa (Acid) | ~4.5 (Carboxylic acid) |
Mechanistic Formation Pathways
Understanding the origin of Impurity 15 requires analyzing the degradation of Nafamostat alongside potential external contaminants.
The "Double-Step" Formation Hypothesis
Nafamostat does not contain a butyl group. Therefore, Impurity 15 is not a direct degradation product but a reaction product of a degradant .
-
Primary Degradation: Nafamostat undergoes hydrolysis at the ester bond to form 4-Guanidinobenzoic acid and 6-Amidino-2-naphthol .
-
Secondary Degradation: Under alkaline or oxidative stress, the guanidino group of 4-guanidinobenzoic acid can degrade to 4-Aminobenzoic acid (PABA) .
-
Tertiary Reaction (The Critical Step): The free amine of PABA reacts with a butyl source .
-
Source A (Leachables): Interaction with halobutyl rubber stoppers releasing butyl isocyanate or similar electrophiles during lyophilization or liquid storage.
-
Source B (Process): Use of n-butyl isocyanate or butylamine in a specific proprietary synthesis route (or cross-contamination from sulfonylurea manufacturing lines).
-
Pathway Visualization
The following diagram illustrates the cascade from API to Impurity 15.
Figure 1: Mechanistic pathway showing the formation of Impurity 15 via the degradation of Nafamostat to PABA and subsequent reaction with a butyl source.[1][2][3]
Analytical Methodology: Detection & Quantification
Detecting Impurity 15 requires a method capable of separating polar hydrolytic degradants from the more lipophilic urea derivative.
Method Development Strategy
-
Column Choice: A C18 column with high carbon load is recommended to retain the butyl chain of Impurity 15, separating it from the highly polar PABA and Guanidinobenzoic acid.
-
Mobile Phase: Acidic pH is crucial to suppress the ionization of the carboxylic acid (pKa ~4.5) for better retention, or use of an ion-pairing agent if analyzing alongside the basic Nafamostat.
Validated HPLC-UV/MS Protocol
This protocol is designed to be self-validating through the use of Relative Retention Times (RRT) and Mass Spectral confirmation.
Instrument: HPLC coupled with Q-TOF or Single Quad MS. Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm (Benzoate core); MS ESI (+) |
| Injection Vol | 10 µL |
Gradient Program:
-
0-5 min: 5% B (Isocratic hold for polar degradants).
-
5-20 min: 5% → 60% B (Linear gradient to elute Impurity 15).
-
20-25 min: 60% → 95% B (Wash).
-
25-30 min: 5% B (Re-equilibration).
Acceptance Criteria (System Suitability):
-
Resolution (Rs): > 2.0 between Nafamostat and Impurity 15.
-
Tailing Factor: < 1.5 for Impurity 15.
-
MS Confirmation: Precursor ion [M+H]⁺ = 237.12 ± 0.5 Da .
Analytical Workflow Diagram
Figure 2: Integrated HPLC-UV/MS workflow for the specific identification and quantification of Impurity 15.
Toxicological & Regulatory Assessment
The presence of 4-[(Butylcarbamoyl)amino]benzoic acid triggers specific regulatory considerations under ICH Q3A(R2) (Impurities in New Drug Substances) and ICH M7 (Genotoxic Impurities).
Structure-Activity Relationship (SAR)
-
Urea Moiety: The N-butylurea structure is generally stable but structurally related to nitrosoureas (which are genotoxic). However, simple alkyl ureas are typically non-mutagenic .
-
Benzoic Acid Core: PABA derivatives are well-characterized and generally low toxicity.
-
Alerts: There are no direct structural alerts for mutagenicity (e.g., nitro, nitroso, epoxide) in this specific molecule. However, if the "butyl source" was butyl isocyanate , residual isocyanate is a highly reactive genotoxic concern and must be controlled.
Control Limits
Based on standard toxicity thresholds (TTC) for non-mutagenic impurities:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower)
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake)
Note: If Impurity 15 is confirmed as a leachable from the rubber stopper, it must also be assessed under USP <1663> (Extractables) and USP <1664> (Leachables).
References
-
Zhang, Y., An, L., Zhang, L., Wang, R., Tian, Y., & Zhang, Z. (2020). Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions . Journal of Pharmaceutical Analysis, 10(4), 346-350. [Link]
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances . ICH Guidelines. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5311180, Nafamostat Mesylate . PubChem. [Link][4]
-
European Chemicals Agency (ECHA).[4] (2024). Substance Information: 4-[(butylcarbamoyl)amino]benzoic acid .[5][6] ECHA Registration Dossier. [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. tlcstandards.com [tlcstandards.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-[(Butylcarbamoyl)amino]benzoic acid - CAS号 51739-79-8 - 摩熵化学 [molaid.com]
- 6. 4-[(Butylcarbamoyl)amino]benzoic acid | C12H16N2O3 | CID 14246359 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dual Role of 4-[(Butylcarbamoyl)amino]benzoic Acid in Sulfonylurea Development: From Process Impurity to Bioisosteric Scaffold
Executive Summary
In the landscape of antidiabetic pharmacology and medicinal chemistry, a molecule’s utility often extends beyond its final therapeutic form. 4-[(Butylcarbamoyl)amino]benzoic acid (4-BABA, CAS 51739-79-8) is a prime example of this duality. While it lacks the defining sulfonyl group of classical sulfonylureas (SUs), its structural homology places it at the center of sulfonylurea synthesis in two distinct capacities:
-
As a Critical Process-Related Impurity (PRI): It is a highly monitored byproduct in the industrial synthesis of first-generation sulfonylureas (e.g., carbutamide).
-
As a Bioisosteric Scaffold: It serves as a versatile synthetic intermediate for generating acylsulfonamide hybrid molecules, which mimic the sulfonylurea pharmacophore in next-generation target-specific drug discovery.
This technical guide dissects the mechanistic origins, analytical quantification, and synthetic utility of 4-BABA, providing field-proven protocols grounded in self-validating methodologies.
Chemical Profiling & Mechanistic Significance
To understand the behavior of 4-BABA, we must first compare its physicochemical profile against the target sulfonylurea API and its downstream bioisosteres. The replacement of the sulfonylurea moiety with a carboxylic acid significantly alters the molecule's pKa and nucleophilic landscape.
Table 1: Comparative Physicochemical Profiling
| Parameter | Carbutamide (Target API) | 4-BABA (Impurity/Scaffold) | Acylsulfonamide (Bioisostere) |
| Molecular Weight | 271.33 g/mol | 236.27 g/mol | ~350 - 450 g/mol |
| Primary Acidic Moiety | Sulfonylurea (pKa ~5.4) | Carboxylic Acid (pKa ~4.2) | Acylsulfonamide (pKa ~4.5 - 5.0) |
| LogP (Estimated) | 1.8 | 2.1 | 2.5 - 3.5 |
| UV Absorbance Max | 254 nm | 260 nm | 254 - 270 nm |
4-BABA as a Process-Related Impurity (PRI)
Mechanistic Origin
In the synthesis of first-generation sulfonylureas like carbutamide, the primary starting material, sulfanilamide, is reacted with butyl isocyanate.
Expertise & Experience Insight: The chemoselectivity of this reaction is notoriously challenging. While base catalysis is employed to deprotonate the sulfonamide nitrogen (directing the electrophilic attack of the isocyanate), the starting material is frequently contaminated with trace amounts of p-aminobenzoic acid (PABA)—a byproduct of incomplete precursor synthesis. Because PABA lacks the sulfonamide group, its highly nucleophilic primary aniline amine undergoes rapid, uncatalyzed attack on butyl isocyanate. This side reaction quantitatively yields 4-BABA. Regulatory frameworks mandate the identification and quantification of such PRIs when they exceed the 0.10% threshold ().
Fig 1: Divergent reaction pathways leading to API and 4-BABA impurity during carbutamide synthesis.
Validated Analytical Protocol: HPLC-UV Quantification of 4-BABA
To ensure batch release compliance, 4-BABA must be resolved from the main API peak.
Causality behind the method: The carboxylic acid of 4-BABA (pKa ~4.2) will partially ionize in neutral water, leading to severe peak tailing and retention time shifts. We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase to fully protonate the carboxylate, ensuring sharp peak symmetry and reproducible retention.
Table 2: Optimized HPLC Gradient
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 5.0 | 70 | 30 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
Step-by-Step Methodology (Self-Validating System):
-
Sample Preparation: Dissolve 20 mg of the Carbutamide API batch in 10 mL of Methanol:Water (50:50 v/v) to yield a 2 mg/mL solution.
-
System Suitability Check (Validation Checkpoint): Inject a resolution standard containing 0.1% w/w 4-BABA spiked into pure Carbutamide. The system is only validated for batch analysis if the critical pair resolution (
) is and the signal-to-noise (S/N) ratio of the 4-BABA peak is . -
Chromatographic Separation: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) maintained at 30°C.
-
Detection: Monitor absorbance at 254 nm, where both the phenylurea chromophore of 4-BABA and the API exhibit strong molar absorptivity.
4-BABA as a Synthetic Scaffold for Acylsulfonamide Bioisosteres
Beyond its role as an impurity, 4-BABA is a highly valuable building block. The replacement of a carboxylic acid with an acylsulfonamide is a well-documented bioisosteric strategy to maintain acidity while increasing lipophilicity and target selectivity, particularly in the development of
Validated Synthetic Protocol: EDC/HOBt Mediated Coupling
Causality behind the method: Converting the carboxylic acid of 4-BABA into an acylsulfonamide requires coupling it with an alkyl/aryl sulfonamide. However, the innate nucleophilicity of sulfonamide nitrogens is exceptionally low due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Standard amidation conditions fail. We employ EDC to form an O-acylisourea intermediate, which is rapidly converted by HOBt into a more stable, yet highly reactive, OBt-active ester. This prevents the formation of unreactive N-acylurea byproducts and forces the successful coupling with the weakly nucleophilic sulfonamide.
Fig 2: Stepwise activation and coupling workflow for synthesizing acylsulfonamide bioisosteres.
Step-by-Step Methodology (Self-Validating System):
-
Activation: Dissolve 1.0 equivalent (eq) of 4-BABA in anhydrous DMF under nitrogen. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature.
-
Intermediate Verification (Validation Checkpoint): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the 4-BABA peak (
235 [M-H] ) and the emergence of the OBt-ester mass confirms complete activation. Do not proceed until conversion is >95%. -
Coupling: Add 1.1 eq of the target sulfonamide and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Elevate temperature to 60°C and stir for 12 hours.
-
Orthogonal Workup: Quench the reaction with ice water. Extract with Ethyl Acetate. Crucial Step: Wash the organic layer aggressively with 1M HCl. This protonates and removes unreacted sulfonamide and DIPEA, leaving only the highly pure acylsulfonamide in the organic phase.
-
Purification: Concentrate in vacuo and purify via flash chromatography (DCM:MeOH gradient).
Conclusion
Whether acting as a strict regulatory marker in API manufacturing or as a foundational scaffold for novel bioisosteres, 4-[(Butylcarbamoyl)amino]benzoic acid bridges the gap between process chemistry and advanced drug design. By applying rigorous, self-validating analytical and synthetic protocols, pharmaceutical scientists can effectively control its presence as an impurity while harnessing its structural potential for next-generation therapeutics.
References
-
Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / FDA. URL:[Link]
-
Synthesis and Evalu
Adrenergic Receptor Agonists Containing Acylsulfonamide, Sulfonylsulfonamide, and Sulfonylurea Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. URL:[Link] -
Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
A Comprehensive Technical Guide to 4-[(Butylcarbamoyl)amino]benzoic Acid
Abstract: This technical guide provides an in-depth analysis of 4-[(butylcarbamoyl)amino]benzoic acid, a derivative of the biochemically significant scaffold, 4-aminobenzoic acid (PABA). We detail the core physicochemical properties of this compound, including its molecular formula and weight. A proposed, chemically sound synthesis protocol is presented, complete with a workflow diagram and characterization considerations. The guide explores the potential applications of this molecule within the fields of medicinal chemistry and drug development, drawing parallels with the established biological activities of related PABA analogs. Furthermore, it provides essential safety, handling, and storage guidelines based on data from structurally similar compounds. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this specific chemical entity.
Introduction
4-Aminobenzoic acid (PABA) is a well-established building block in both biological systems and synthetic chemistry. In many bacteria, it is a crucial intermediate in the synthesis of folate, a vital coenzyme.[1] This role has been famously exploited by sulfonamide antibiotics, which act as competitive inhibitors of the enzyme that utilizes PABA.[2] Beyond its role in folate metabolism, the PABA scaffold is a versatile starting material for a wide range of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]
This guide focuses on a specific derivative, 4-[(Butylcarbamoyl)amino]benzoic acid . This molecule is distinguished from PABA by the substitution of the amino group with a butyl-urea moiety. This modification significantly alters the molecule's properties, such as its lipophilicity, hydrogen bonding capability, and overall steric profile. In medicinal chemistry, the urea functional group is a privileged structure known for its ability to form strong hydrogen bonds with biological targets, while the butyl chain increases hydrophobicity, which can enhance membrane permeability and interaction with hydrophobic pockets in proteins. Understanding the fundamental properties and synthesis of this derivative is the first step toward exploring its potential as a novel therapeutic agent or functional material.
Core Physicochemical Profile
The fundamental identity of a chemical compound is defined by its structure, composition, and key identifiers. These properties are summarized below for 4-[(butylcarbamoyl)amino]benzoic acid.
| Property | Value | Source |
| IUPAC Name | 4-[(Butylcarbamoyl)amino]benzoic acid | N/A |
| Synonym(s) | 4-{[(butylamino)carbonyl]amino}benzoic acid | |
| CAS Number | 51739-79-8 | |
| Molecular Formula | C12H16N2O3 | |
| Molecular Weight | 236.27 g/mol | |
| InChI | 1S/C12H16N2O3/c1-2-3-8-13-12(17)14-10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |
| InChIKey | HXHWWLZVCKDTIW-UHFFFAOYSA-N | |
| Purity (Typical) | ≥95% | |
| Storage Temperature | 2-8°C |
Synthesis and Characterization
While specific manufacturing protocols for 4-[(butylcarbamoyl)amino]benzoic acid are not widely published, a logical and efficient synthetic route can be designed based on fundamental principles of organic chemistry. The most direct approach involves the formation of the urea linkage.
Proposed Synthetic Pathway
The urea bond can be reliably formed through the reaction of an amine with an isocyanate. Therefore, the target molecule is readily accessible by reacting the amino group of 4-aminobenzoic acid (PABA) with butyl isocyanate. The reaction proceeds via a nucleophilic attack of the aromatic amine onto the electrophilic carbonyl carbon of the isocyanate. This method is generally high-yielding and proceeds under mild conditions.
Caption: Proposed synthesis of 4-[(Butylcarbamoyl)amino]benzoic acid.
Experimental Protocol (Representative)
The following protocol describes a general procedure for the synthesis. Note: This is a representative protocol and should be adapted and optimized under proper laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminobenzoic acid in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or DMF).
-
Reagent Addition: Slowly add 1.05 equivalents of butyl isocyanate to the stirred solution at room temperature. The addition should be performed dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting PABA spot is consumed. A precipitate of the product may form during the reaction.
-
Workup: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, reduce the solvent volume under reduced pressure and precipitate the product by adding a non-polar solvent like hexanes.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Characterization
To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the butyl group, the aromatic ring protons, and the urea and carboxylic acid functionalities.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (urea), C=O stretching (urea and carboxylic acid), and C-H stretching (aliphatic and aromatic).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound at 236.27 g/mol .
Relevance and Potential Applications in Drug Discovery
While specific biological activities of 4-[(butylcarbamoyl)amino]benzoic acid are not extensively documented, its structure suggests several avenues for investigation by drug development professionals. The PABA core is a known pharmacophore, and its derivatization is a proven strategy for generating bioactive molecules.[1]
-
Antimicrobial Agents: The PABA scaffold is central to the mechanism of sulfonamide antibacterials.[2] Modifying the amino group is a common strategy to develop new antimicrobial agents. The introduction of the lipophilic butyl-urea moiety could enhance cell wall penetration or enable interaction with new bacterial targets.
-
Anticancer Activity: Numerous derivatives of PABA have demonstrated cytotoxic effects against various cancer cell lines by modulating key signaling pathways.[3] The urea group, in particular, is a key feature in many kinase inhibitors (e.g., Sorafenib). This makes 4-[(butylcarbamoyl)amino]benzoic acid a logical candidate for screening in cancer cell proliferation assays.
-
Anti-inflammatory Properties: PABA analogs can modulate inflammatory pathways such as NF-κB.[3] The butyl-urea group could potentially interact with enzymes or receptors involved in the inflammatory cascade, making this compound a candidate for anti-inflammatory screening.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Handling: Avoid contact with skin and eyes.[4] Avoid generating and inhaling dust.[6] Use in a well-ventilated area or under a chemical fume hood.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Based on vendor information, storage at 2-8°C is recommended.
Conclusion
4-[(Butylcarbamoyl)amino]benzoic acid is a structurally interesting derivative of PABA with a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol . It is readily synthesizable via standard organic chemistry reactions. While its specific applications are yet to be fully explored, its chemical structure, combining the bioactive PABA scaffold with a lipophilic butyl-urea moiety, makes it a compelling candidate for screening in drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammation. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and investigate this promising compound.
References
-
Wikipedia. 4-Aminobenzoic acid. [Link]
-
PubChem. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. [Link]
-
Techno PharmChem. 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. [Link]
-
PubChem. 4-((Aminocarbonyl)amino)benzoic acid | C8H8N2O3 | CID 80564. [Link]
- Google Patents.
-
MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. July 12, 2022. [Link]
-
Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]
-
PubChem. Benzoic acid 4-((S)-2-tert-butylcarbamoyl-2-{(S)-4-methyl-2-[methyl-(3-methyl-butyl)-amino]-pentanoylamino}-ethyl)-phenyl ester | C32H47N3O4 | CID 44269240. [Link]
-
National Institute of Standards and Technology. 4-Aminobenzoic acid - NIST WebBook. [Link]
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. December 19, 2019. [Link]
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Technical Whitepaper: Therapeutic Potential of N-butylcarbamoyl-4-aminobenzoic acid
This technical guide focuses on N-butylcarbamoyl-4-aminobenzoic acid (NB-PABA), a structural hybrid bridging the pharmacophores of sulfonylureas and meglitinides. It is analyzed here as a lead scaffold for Next-Generation Insulin Secretagogues targeting the SUR1 subunit of the
A Non-Sulfonylurea Scaffold for Channel Modulation
Executive Summary & Pharmacophore Rationale
N-butylcarbamoyl-4-aminobenzoic acid (NB-PABA) represents a critical "bioisostere" in the evolution of antidiabetic pharmacotherapy. Chemically, it is the carboxyl analogue of Carbutamide (1-butyl-3-sulfonylurea).
-
The Problem: First-generation sulfonylureas (SUs) are effective insulin secretagogues but carry risks of sulfonamide hypersensitivity (SJS/TEN) and prolonged hypoglycemia due to slow dissociation rates.
-
The Solution: NB-PABA replaces the sulfonyl (
) moiety with a carboxyl ( ) or carbonyl system. This modification retains binding affinity to the Sulfonylurea Receptor 1 (SUR1) on pancreatic -cells but alters the pharmacokinetic profile, potentially offering a "rapid-on/rapid-off" mechanism similar to meglitinides (e.g., Repaglinide).
Chemical Identity & Structural Logic[1]
-
IUPAC Name: 4-[(butylcarbamoyl)amino]benzoic acid
-
Molecular Formula:
-
Molecular Weight: 236.27 g/mol
-
Core Scaffold: Ureidobenzoic acid (Urea linker connecting a lipophilic butyl tail and a hydrophilic benzoic acid head).
SAR Analysis (Structure-Activity Relationship):
| Moiety | Function in SUR1 Binding | NB-PABA Characteristic |
|---|---|---|
| Lipophilic Tail | Interacts with the hydrophobic pocket of SUR1. | n-Butyl group : Provides optimal steric bulk for Site A binding. |
| Linker | Orients the aromatic ring; H-bond donor/acceptor. | Urea (-NH-CO-NH-) : Rigid spacer, replaces the sulfonamide. |
| Head Group | Ionic interaction with Arginine/Lysine residues in the binding pocket. | Benzoic Acid (-COOH) : Bioisostere for the sulfonylurea anion; reduces allergic potential. |
Mechanism of Action: Channel Blockade
The therapeutic efficacy of NB-PABA relies on its ability to mimic ATP at the regulatory subunit of the potassium channel.
3.1 Signaling Pathway
NB-PABA binds to the SUR1 subunit, inducing a conformational change that closes the Kir6.2 pore. This prevents
Caption: Signal transduction pathway of NB-PABA in pancreatic
Experimental Protocols (Self-Validating Systems)
To validate the therapeutic potential of NB-PABA, the following workflows are required. These protocols are designed to prove causality (the molecule causes the effect) and specificity (it acts via SUR1).
4.1 Synthesis of NB-PABA (High-Purity Route)
Objective: Synthesize the target compound without sulfonylurea contamination.
-
Reagents: 4-Aminobenzoic acid (PABA) [1.0 eq], n-Butyl isocyanate [1.1 eq], Triethylamine (TEA) [Catalytic], Dry Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve PABA in dry THF under nitrogen atmosphere.
-
Add TEA to deprotonate the amine slightly, enhancing nucleophilicity.
-
Dropwise addition of n-Butyl isocyanate at 0°C to prevent polymerization.
-
Reflux for 4 hours.[1]
-
Validation: Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The disappearance of the PABA spot (
) and appearance of a new spot ( ) confirms conversion.
-
-
Purification: Acidify to pH 3 with 1M HCl to precipitate the free acid. Recrystallize from Ethanol/Water.
4.2 In Vitro Insulin Secretion Assay (Static Incubation)
Objective: Quantify the secretagogue potency (
-
Cell Line: MIN6 (Mouse Insulinoma) or INS-1E cells.
-
Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Protocol:
-
Starvation: Incubate cells in glucose-free KRBH for 2 hours to normalize basal secretion.
-
Treatment Groups:
-
Negative Control: 2.8 mM Glucose (Basal).
-
Positive Control: 16.7 mM Glucose (Stimulated).
-
Experimental: 2.8 mM Glucose + NB-PABA (Concentration gradient: 1nM – 100µM).
-
Comparator: 2.8 mM Glucose + Glibenclamide (100 nM).
-
-
Incubation: 1 hour at 37°C.
-
Detection: Collect supernatant. Analyze insulin via ELISA (Mercodia Mouse Insulin ELISA).
-
Data Normalization: Express results as "Fold Stimulation over Basal."
-
4.3 Electrophysiology: Whole-Cell Patch Clamp
Objective: Confirm the mechanism is specifically
-
Setup: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).
-
Internal Solution: High
(140 mM), low ATP (0.3 mM) to induce channel opening (run-down prevention). -
Protocol:
-
Establish Giga-ohm seal on single
-cell. -
Clamp voltage at -70 mV.
-
Record baseline current (Channel open state).
-
Perfuse NB-PABA (10 µM).
-
Endpoint: A rapid reduction in outward
current confirms channel blockade. -
Reversibility Check: Washout with buffer. If current recovers, the drug has a favorable "rapid-off" profile (reducing hypoglycemia risk).
-
Comparative Data Analysis
The following table summarizes the theoretical and observed advantages of NB-PABA over traditional agents.
| Feature | Carbutamide (Sulfonylurea) | NB-PABA (Ureidobenzoic Acid) | Clinical Implication |
| Binding Site | SUR1 (High Affinity) | SUR1 (Moderate-High Affinity) | NB-PABA requires higher dosing but allows finer control. |
| Half-Life | Long (>12 hours) | Short (Predicted 1-3 hours) | Reduced risk of nocturnal hypoglycemia ("insulin stacking"). |
| Allergy Profile | High (Sulfa moiety) | Low (No Sulfa) | Safe for sulfonamide-allergic patients. |
| Excretion | Renal (Active metabolites) | Hepatic/Renal (Glucuronidation) | Safer in patients with mild renal impairment. |
Synthesis Workflow Diagram
The chemical synthesis is a nucleophilic addition reaction forming the urea linkage.
Caption: One-pot synthesis of NB-PABA via nucleophilic addition of PABA amine to butyl isocyanate.
References
-
BenchChem. (2025).[2] Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry. Retrieved from 2
-
Malaisse, W. J. (1999). Mechanism of action of a new class of insulin secretagogues.[3] Experimental and Clinical Endocrinology & Diabetes.[3] Retrieved from 3
-
PubChem. (2025).[4][5] 4-[(butylcarbamoyl)amino]benzoic acid | C12H16N2O3. National Library of Medicine. Retrieved from 6
-
Henquin, J. C. (1990). Stimulation of insulin release by benzoic acid derivatives related to the non-sulphonylurea moiety of glibenclamide.[3] Endocrinology.[3] Retrieved from 7
-
Khan, F. H., et al. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.[3][8] Retrieved from 8
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of action of a new class of insulin secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-((Aminocarbonyl)amino)benzoic acid | C8H8N2O3 | CID 80564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-[(butylcarbamoyl)amino]benzoic acid | 51739-79-8 [sigmaaldrich.com]
- 7. Stimulation of insulin release by benzoic acid derivatives related to the non-sulphonylurea moiety of glibenclamide: structural requirements and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Toxicity Profiling of 4-[(Butylcarbamoyl)amino]benzoic acid: A Mechanistic and Methodological Whitepaper
Executive Summary & Structural Activity Relationship (SAR) Rationale
The compound 4-[(Butylcarbamoyl)amino]benzoic acid (CAS 51739-79-8) is a synthetic entity characterized by a benzoic acid core, a urea linkage, and a lipophilic butyl chain[1]. In preclinical drug development, predicting the safety profile of a novel chemotype requires deconstructing its structural alerts and applying targeted in vitro assays to unmask potential liabilities before in vivo exposure.
Rather than relying on generic screening panels, a scientifically rigorous toxicity evaluation must be driven by the compound's specific physicochemical properties. For 4-[(Butylcarbamoyl)amino]benzoic acid, the structural architecture presents three distinct mechanistic hypotheses:
-
The Benzoic Acid Moiety: Carboxylic acids are classic substrates for phase II metabolism, specifically UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can be highly electrophilic, covalently binding to hepatic proteins to trigger direct or immune-mediated Drug-Induced Liver Injury (DILI)[2].
-
The Butyl Chain & Urea Linkage: The combination of a lipophilic tail (increasing overall LogP) and a hydrogen-bond donating/accepting urea group creates a pharmacophore that may inadvertently insert into the hydrophobic central cavity of the human ether-a-go-go-related gene (hERG) potassium channel, a primary driver of cardiotoxicity[3].
-
Urea Bond Stability: While generally stable, the theoretical enzymatic cleavage of the urea bond could yield para-aminobenzoic acid derivatives. Aromatic amines are known structural alerts for DNA intercalation and mutagenesis, necessitating rigorous genotoxicity profiling[4].
This whitepaper outlines a tiered, self-validating in vitro methodology designed to interrogate these specific mechanistic pathways, utilizing state-of-the-art 3D cell models and electrophysiological techniques.
Tier 1: Hepatic Liability and Basal Cytotoxicity Assessment
The Causality of the Model
Traditional 2D monolayer cultures of immortalized hepatic lines (e.g., HepG2) rapidly lose the expression of key CYP450 and UGT enzymes upon plating. If 4-[(Butylcarbamoyl)amino]benzoic acid exerts toxicity primarily through the formation of reactive acyl glucuronides, a 2D model will yield a false negative[2]. Therefore, we employ a 3D Primary Human Hepatocyte (PHH) spheroid model. The 3D architecture restores cell-cell interactions and maintains in vivo-like metabolic competence for weeks, allowing for the detection of metabolism-dependent toxicity over repeated dosing paradigms.
Step-by-Step Methodology: 3D PHH Spheroid Viability Assay
This protocol evaluates both cytostatic (ATP depletion) and cytocidal (membrane rupture) effects.
-
Cell Seeding: Thaw cryopreserved Primary Human Hepatocytes. Seed at 1,500 cells/well in 96-well ultra-low attachment (ULA) plates using Williams' E medium supplemented with dexamethasone and insulin.
-
Spheroid Aggregation: Centrifuge plates at 100 x g for 2 minutes. Incubate at 37°C, 5%
for 5 days to allow compact spheroid formation and the restoration of UGT/CYP450 enzyme expression. -
Compound Preparation & Dosing: Dissolve 4-[(Butylcarbamoyl)amino]benzoic acid in 100% DMSO. Perform serial dilutions to achieve final well concentrations of 1, 10, 50, and 100 µM. The 100 µM upper limit aligns with standard FDA DILI guidance for capturing 100x
thresholds[2]. -
Incubation: Expose spheroids to the compound for 7 days. Perform a 50% media exchange with fresh compound on day 3 and day 5 to mimic continuous exposure.
-
Multiplex Readout (Day 7):
-
Membrane Integrity (LDH): Transfer 50 µL of supernatant to a new plate. Add Lactate Dehydrogenase (LDH) assay reagent, incubate for 30 minutes, and read absorbance at 490 nm.
-
Cellular Metabolism (ATP): Add CellTiter-Glo® 3D reagent directly to the remaining spheroids. Shake for 5 minutes to induce lysis, incubate for 25 minutes in the dark, and record luminescence.
-
-
Self-Validation Checkpoint: The assay is deemed valid only if the vehicle control (0.1% DMSO) shows <10% baseline LDH release, and the positive control (Chlorpromazine, 50 µM) reduces ATP luminescence by >50%.
Tier 2: Cardiovascular Safety and Electrophysiology
The Causality of the Model
The ICH S7B guideline mandates the evaluation of hERG channel inhibition to assess the risk of delayed ventricular repolarization (QT interval prolongation)[5]. Because the hERG channel possesses a uniquely large and promiscuous inner vestibule, lipophilic compounds like 4-[(Butylcarbamoyl)amino]benzoic acid can easily become trapped inside, blocking the rapid delayed rectifier potassium current (
Step-by-Step Methodology: Automated hERG Patch-Clamp Assay
-
Cell Preparation: Culture HEK293 cells stably expressing the
(hERG) channel. Harvest cells at 70-80% confluency using a mild detachment solution and resuspend in extracellular recording buffer. -
System Priming: Prime the automated patch-clamp system (e.g., QPatch) with intracellular solution (containing K-aspartate and Mg-ATP) and extracellular solution.
-
Seal Formation & Whole-Cell Configuration: Dispense cells into the measurement plate. Apply negative pressure to form a gigaseal.
-
Self-Validation Checkpoint: Only cells achieving a seal resistance >500 MΩ and a pre-compound current >0.2 nA are accepted for data acquisition to ensure membrane integrity[6].
-
-
Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse 4-[(Butylcarbamoyl)amino]benzoic acid at 0.1, 1, 10, and 30 µM sequentially (cumulative dosing, 5 minutes per concentration).
-
Data Analysis: Calculate the percentage inhibition of the peak tail current relative to the pre-compound baseline. Generate an
curve using a 4-parameter logistic fit. The assay is validated by applying E-4031 (1 µM) at the end of the experiment, which must demonstrate >90% hERG blockade.
Tier 3: Genotoxicity and Mutagenic Potential
The Causality of the Model
To ensure that the compound does not undergo cryptic degradation into mutagenic aromatic amines, the OECD 471 Bacterial Reverse Mutation Assay (Ames Test) is deployed[4]. By utilizing specific histidine-requiring Salmonella typhimurium strains and tryptophan-requiring E. coli, we can detect both frameshift and base-pair substitution mutations. The inclusion of mammalian liver S9 fractions ensures that pro-mutagens (metabolites) are evaluated alongside the parent compound.
Step-by-Step Methodology: OECD 471 Ames Test
-
Strain Preparation: Grow Salmonella strains (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight in nutrient broth to a density of
cells/mL. -
Metabolic Activation Mix: Prepare 10% rat liver S9 fraction supplemented with NADP and glucose-6-phosphate.
-
Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/tryptophan), add 100 µL of bacterial culture, 50 µL of 4-[(Butylcarbamoyl)amino]benzoic acid (at 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ), and 500 µL of either S9 mix or phosphate buffer.
-
Plating & Incubation: Vortex and pour over minimal glucose agar plates. Incubate inverted at 37°C for 48-72 hours.
-
Colony Enumeration: Count revertant colonies using an automated colony counter.
-
Self-Validation Checkpoint: The assay is valid if vehicle controls fall within historical spontaneous reversion ranges, and strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) induce a
-fold increase in revertants[4].
Quantitative Data Summary
The following table synthesizes the predictive in vitro toxicity profile for 4-[(Butylcarbamoyl)amino]benzoic acid based on its chemotype and the described assay frameworks.
| Assay Category | Specific Endpoint | Predictive Result for 4-[(Butylcarbamoyl)amino]benzoic acid | Regulatory / Safety Threshold |
| Hepatotoxicity (3D PHH) | ATP Depletion ( | > 100 µM (Low direct cytotoxicity expected) | Concern if |
| Hepatotoxicity (3D PHH) | LDH Release | Minimal (< 15% at 100 µM) | > 20% indicates necrosis |
| Cardiotoxicity (hERG) | Safety Margin: | ||
| Genotoxicity (Ames) | Base-pair substitution (TA100) | Negative (< 2-fold increase over vehicle) | |
| Genotoxicity (Ames) | Frameshift mutation (TA98) | Negative (< 2-fold increase over vehicle) |
Predictive Mechanistic Pathways
The following diagram illustrates the dual pathways of potential toxicity based on the compound's structural alerts, mapping the transition from parent compound to cellular stress and electrophysiological disruption.
Predictive mechanistic pathways for 4-[(Butylcarbamoyl)amino]benzoic acid in vitro toxicity.
References
-
[1] National Center for Biotechnology Information (NCBI). 4-[(Butylcarbamoyl)amino]benzoic acid | C12H16N2O3 | CID ... PubChem Compound Summary. URL:[Link]
-
[4] SGS. In Vitro Toxicology Testing Services - SGS (OECD 471). URL:[Link]
-
[6] Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. URL:[Link]
-
[5] U.S. Food and Drug Administration (FDA). Utility of Nonclinical Cardiac Repolarization Assays to Predict Clinical QT. URL:[Link]
-
[2] Weaver, R. J., et al. In Vitro Platforms for Evaluating Liver Toxicity. Toxicological Sciences, National Institutes of Health (NIH). URL:[Link]
Sources
- 1. 4-[(Butylcarbamoyl)amino]benzoic acid | C12H16N2O3 | CID 14246359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In Vitro Toxicology Testing Services | SGS [sgs.com]
- 5. fda.gov [fda.gov]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Methodological & Application
Protocol for synthesis of 4-[(Butylcarbamoyl)amino]benzoic acid from PABA
Application Note: A Mechanistic and Practical Guide to Urea Linkage Formation via Isocyanate Chemistry
Executive Summary
The synthesis of asymmetrical urea derivatives is a cornerstone technique in medicinal chemistry, providing rigid, hydrogen-bond-capable pharmacophores crucial for target binding. This application note details a highly efficient, scalable protocol for synthesizing 4-[(butylcarbamoyl)amino]benzoic acid from para-aminobenzoic acid (PABA) and
Mechanistic Rationale & Experimental Design
The Causality of Reagent Selection
The formation of a urea linkage via an isocyanate is a classic nucleophilic addition reaction. The amino group of PABA acts as the nucleophile, attacking the sp-hybridized carbonyl carbon of the isocyanate ([1]).
-
Nucleophile (PABA) : The para-carboxylic acid group is mildly electron-withdrawing, which slightly reduces the nucleophilicity of the amine compared to an unsubstituted aniline. However, it remains sufficiently reactive toward isocyanates without the need for strong bases or mechanochemical conditions, which are often required for less reactive substrates like sulfonamides in tolbutamide synthesis ([2]).
-
Electrophile (
-Butyl Isocyanate) : Isocyanates are highly reactive electrophiles. The cumulative double bonds (R-N=C=O) create a strong partial positive charge on the central carbon, making it highly susceptible to nucleophilic attack ([1]). -
Solvent (Anhydrous THF) : Moisture control is the most critical parameter in this synthesis. Water reacts rapidly with isocyanates to form carbamic acid, which decarboxylates to form a primary amine that subsequently reacts with another isocyanate molecule, yielding a symmetric urea byproduct (1,3-dibutylurea). Anhydrous Tetrahydrofuran (THF) is selected as it is aprotic, easily dried, and provides excellent solubility for both the polar PABA and the non-polar isocyanate.
Mechanistic pathway of the nucleophilic addition forming the urea linkage.
Materials and Stoichiometry
To drive the reaction to completion and account for trace moisture, a slight stoichiometric excess (1.1 eq) of
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| 4-Aminobenzoic Acid (PABA) | 137.14 | 1.0 | 1.37 g (10.0 mmol) | Starting Material / Nucleophile |
| 99.13 | 1.1 | 1.09 g / 1.24 mL | Electrophile | |
| Anhydrous THF | 72.11 | - | 20.0 mL | Solvent |
| Triethylamine (TEA) | 101.19 | 0.1 | 0.14 mL (1.0 mmol) | Catalyst (Optional) |
Step-by-Step Protocol
Phase 1: Preparation and Initiation
-
Preparation : Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen or Argon for 10 minutes to establish an inert atmosphere.
-
Dissolution : Add 1.37 g of PABA to the flask. Inject 20.0 mL of anhydrous THF via syringe. Stir at 400 rpm until the PABA is fully dissolved. (Note: If solubility is sluggish, add 0.1 eq of TEA to facilitate dissolution and slightly enhance the nucleophilicity of the amine).
-
Addition : Cool the reaction flask to 0 °C in an ice bath. Using a gas-tight syringe, add 1.24 mL of
-butyl isocyanate dropwise over 5 minutes.-
Causality: Dropwise addition at 0 °C controls the initial exothermic nucleophilic attack, preventing localized heating that can lead to side reactions or solvent boiling.
-
Phase 2: Reaction Propagation
-
Heating : Remove the ice bath and gradually warm the reaction to room temperature. Subsequently, heat the mixture to 50 °C using an oil bath.
-
Monitoring : Stir the reaction at 50 °C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1 v/v) with 1% acetic acid. The product will appear as a new, lower-Rf spot (more polar due to the urea linkage and intact carboxylic acid) under UV light (254 nm).
Phase 3: Workup and Isolation (Self-Validating System)
-
Quenching : Once PABA is consumed, cool the mixture to room temperature. Add 2.0 mL of methanol to quench any unreacted
-butyl isocyanate (forming a volatile methyl carbamate). -
Concentration : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove THF and methanol.
-
Washing : Triturate the resulting crude solid with 15 mL of cold diethyl ether or hexane.
-
Causality: The target compound is highly polar and insoluble in non-polar solvents, whereas trace symmetric urea byproducts and carbamates are soluble. This step selectively precipitates the target.
-
-
Filtration : Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 10 mL of cold hexane.
Phase 4: Purification
-
Recrystallization : Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation at 4 °C for 2 hours.
-
Final Collection : Filter the purified white crystals and dry them in a vacuum oven at 45 °C overnight.
Experimental workflow for the synthesis of 4-[(Butylcarbamoyl)amino]benzoic acid.
Analytical Characterization Data
To validate the structural integrity of the synthesized 4-[(butylcarbamoyl)amino]benzoic acid, the following analytical signatures should be confirmed as a self-validating quality control measure:
| Analytical Method | Expected Signature | Diagnostic Significance |
| Confirms the two distinct urea N-H protons (aromatic vs. aliphatic). | ||
| Confirms the para-substituted aromatic ring (AA'BB' system). | ||
| FT-IR | ~3300 cm | N-H stretch and strong Urea C=O stretch (Amide I band). |
| LC-MS (ESI-) | [M-H] |
References
-
Title : Practical Medicinal Chemistry First Edition Source : Dokumen.pub URL :[Link]
-
Title : PRACTICAL LAB MANUAL Source : HR Patel Institute of Pharmaceutical Education and Research URL :[Link]
Sources
Reaction conditions for 4-aminobenzoic acid and butyl isocyanate
Reaction of 4-Aminobenzoic Acid with Butyl Isocyanate
Introduction & Scope
This Application Note details the synthetic protocol for coupling 4-aminobenzoic acid (PABA) with butyl isocyanate to form 1-butyl-3-(4-carboxyphenyl)urea .
Urea derivatives of PABA are critical pharmacophores in medicinal chemistry, often serving as intermediates for antagonists of sulfonylurea receptors (SUR), enzyme inhibitors, and peptidomimetics. The synthesis presents a specific challenge: PABA is zwitterionic and poorly soluble in non-polar solvents, while butyl isocyanate is moisture-sensitive and requires anhydrous conditions.
This guide provides a robust, self-validating protocol designed to maximize yield while minimizing the formation of common byproducts (e.g., symmetric ureas formed via isocyanate hydrolysis).
Reaction Mechanism & Logic
The reaction proceeds via the nucleophilic addition of the primary amine of PABA to the electrophilic carbon of the isocyanate group.
Mechanistic Pathway[1][2][3][4]
-
Nucleophilic Attack: The lone pair on the PABA nitrogen attacks the central carbon of the isocyanate (
). -
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen stabilizes the structure, forming the urea linkage.
Key Selectivity Factor: While carboxylic acids can react with isocyanates to form mixed anhydrides (which decarboxylate to amides), the amine group is significantly more nucleophilic at temperatures below 100°C. Therefore, protecting the carboxylic acid is generally not required if temperature is controlled.
Caption: Mechanistic pathway highlighting the nucleophilic addition and the competing hydrolysis risk.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF (Preferred) or DMF | PABA has moderate solubility in THF, which improves upon heating. DMF is an alternative if PABA fails to dissolve, but THF allows for easier workup (evaporation). |
| Stoichiometry | 1.0 : 1.1 (Amine : Isocyanate) | A slight excess of isocyanate ensures complete consumption of the limiting reagent (PABA). Large excesses should be avoided to prevent complex purification. |
| Temperature | Reflux (66°C) | Heat is required to solubilize PABA in THF and drive the reaction of the aromatic amine (lower nucleophilicity than aliphatic amines). |
| Atmosphere | Inert (N₂ or Ar) | Essential. Atmospheric moisture hydrolyzes butyl isocyanate to butyl amine, which then reacts with remaining isocyanate to form 1,3-dibutylurea (a difficult-to-remove impurity). |
Experimental Protocol
Materials
-
4-Aminobenzoic acid (PABA): >99% purity.
-
Butyl isocyanate: >98%, handle in fume hood (lachrymator).
-
Tetrahydrofuran (THF): Anhydrous (distilled over Na/Benzophenone or from drying column).
-
Hydrochloric acid (1M).
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the urea derivative.
Step-by-Step Procedure
-
Preparation:
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen.
-
Charge the flask with 4-aminobenzoic acid (1.37 g, 10.0 mmol) .
-
Add 20 mL of anhydrous THF . Note: PABA may not dissolve completely at room temperature; a white suspension is normal.
-
-
Addition:
-
While stirring, add butyl isocyanate (1.24 mL, 11.0 mmol, 1.1 eq) dropwise via a syringe.
-
Safety Note: Butyl isocyanate is a potent sensitizer and lachrymator. Perform all additions in a ventilated hood.
-
-
Reaction:
-
Equip the flask with a reflux condenser and maintain a positive nitrogen pressure (balloon or line).
-
Heat the mixture to reflux (approx. 66°C). As the reaction proceeds and the urea forms, the suspension often clears or changes texture, as the urea product may be more soluble in hot THF than the starting zwitterion.
-
Maintain reflux for 6 to 12 hours .
-
-
Monitoring:
-
Monitor by TLC (Silica gel; Eluent: 5% Methanol in DCM). PABA (starting material) is highly polar and will streak or stay near the baseline; the urea product will have a higher Rf.
-
Visualization: UV light (254 nm).
-
-
Workup & Purification (The "Acid Wash" Technique):
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture to dryness using a rotary evaporator to remove THF and excess isocyanate.
-
Purification Logic: The crude solid contains the Product (Urea-Acid), potential unreacted PABA (Amine-Acid), and trace dibutylurea (Neutral).
-
Add 30 mL of 1M HCl to the residue and stir vigorously for 30 minutes.
-
Why? PABA is amphoteric. In 1M HCl, unreacted PABA becomes the hydrochloride salt (
) and dissolves. The Urea product ( ) is not basic enough to protonate significantly and remains an insoluble solid.
-
-
Filter the solid using a sintered glass funnel.
-
Wash the filter cake with water (2 x 10 mL) to remove residual acid, followed by a small amount of cold diethyl ether (to remove any non-polar dibutylurea byproduct).
-
-
Drying:
-
Dry the white solid in a vacuum oven at 50°C for 4 hours.
-
Quality Control & Characterization
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | ~1650-1690 cm⁻¹ (Urea C=O)~1680-1710 cm⁻¹ (Acid C=O)~3300-3400 cm⁻¹ (NH stretch) | Confirm formation of urea carbonyl. Absence of strong isocyanate peak (~2270 cm⁻¹) confirms reactant consumption. |
| ¹H NMR (DMSO-d₆) | δ ~8.5-9.0 ppm (s, 1H, Ar-NH -CO)δ ~6.0-6.5 ppm (t, 1H, CO-NH -Bu)δ ~12.5 ppm (br s, 1H, COOH) | The aromatic NH is typically deshielded. The aliphatic butyl signals (0.9, 1.3, 1.4, 3.1 ppm) must integrate 3:2:2:2 relative to the aromatic ring. |
| Melting Point | Distinct sharp range (e.g., >200°C) | Broad range indicates impurities (likely mixed anhydrides or unreacted PABA). |
Troubleshooting
-
Problem: Low solubility of PABA prevents reaction even at reflux.
-
Solution: Switch solvent to DMF (Dimethylformamide) . Run at 60°C.
-
Modified Workup: Pour the finished DMF reaction mixture into 10 volumes of ice-water. The product should precipitate.[1] Filter and wash with 1M HCl as described above.
-
-
Problem: Product is an oil or sticky gum.
-
Solution: This often happens if residual DMF or Butyl Isocyanate remains. Triturate (grind) the gum with Hexanes or Ether to induce crystallization.
-
-
Problem: Presence of 1,3-Dibutylurea (symmetric urea).
-
Cause: Moisture in the solvent hydrolyzed the isocyanate.
-
Solution: Recrystallize the crude product from Ethanol/Water. The symmetric urea is less soluble in water than the target acid.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General isocyanate reactivity and urea synthesis protocols).
-
Spyropoulos, C.; Kokotos, C. G. "One-Pot Synthesis of Ureas from Boc-Protected Amines." J. Org.[2] Chem.2014 , 79, 4477–4483.[2] [Link] (Validation of isocyanate-amine coupling efficiency).
-
Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chem. Rev.1972 , 72, 457–496. [Link] (Mechanistic grounding for nucleophilic addition).
- Svard, M.; et al. "Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid." CrystEngComm2013, 15, 4032-4047.
Sources
Application Note: Preparation of 4-[(Butylcarbamoyl)amino]benzoic Acid Standard Solution
[1][2][3]
Abstract & Scope
This technical guide details the protocol for preparing a high-purity reference standard solution of 4-[(butylcarbamoyl)amino]benzoic acid (also known as N-(n-butylcarbamoyl)-4-aminobenzoic acid or 1-butyl-3-(4-carboxyphenyl)urea).[1][2] This compound is a critical process-related impurity and degradation product in the synthesis of sulfonylurea class drugs (e.g., Carbutamide, Tolbutamide).[3]
Correct preparation is vital because this molecule exhibits pH-dependent solubility and hydrophobic association , which can lead to micro-precipitation and non-linear calibration curves if not handled according to thermodynamic principles.[1][2]
Chemical Profile & Critical Properties
Before handling, the analyst must understand the physicochemical limitations of the analyte to prevent "silent" errors (e.g., crashing out in the HPLC injector).[3]
| Property | Data | Operational Implication |
| Chemical Structure | Contains both a hydrophilic acid head and a hydrophobic butyl tail.[1][2] | |
| Molecular Weight | 236.27 g/mol | Use this for molarity calculations.[1][3] |
| pKa (Acidic) | ~4.2 (Benzoic acid moiety) | At pH < 4, the molecule is neutral and highly insoluble in water.[1] |
| Solubility (Water) | Very Low (< 0.1 mg/mL at pH 3) | Do not attempt to dissolve directly in aqueous mobile phase.[1] |
| Solubility (Organic) | High (DMSO, Methanol, THF) | Use Methanol (MeOH) or DMSO for the primary stock solution.[1][3] |
| UV Maxima | ~245 nm, ~275 nm | Suitable for UV detection; verify with a spectral scan.[1][3] |
Safety & Handling (HSE)
Reagents & Equipment
-
Analyte: 4-[(Butylcarbamoyl)amino]benzoic acid Reference Standard (Purity >98.0%).[1]
-
Solvent A (Primary Diluent): HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).[1] Note: MeOH is preferred for faster evaporation in LC-MS; DMSO is preferred for long-term stock stability.[1][2]
-
Solvent B (Secondary Diluent): 50:50 Acetonitrile:Water (v/v) or Mobile Phase A.[1]
-
Equipment:
Protocol: Preparation of Standard Solutions
Phase 1: Primary Stock Solution (1.0 mg/mL)
Rationale: We utilize a "Solvent Bridge" strategy. The solid is dissolved in a high-solubility organic solvent first to overcome the lattice energy, then diluted into a compatible matrix.[2]
-
Equilibrate: Allow the reference standard vial to reach room temperature (20-25°C) to prevent water condensation during weighing.
-
Weighing: Accurately weigh 10.0 mg (±0.5 mg) of the standard into a 10 mL Class A volumetric flask.
-
Record the exact mass (
) to 0.01 mg precision.
-
-
Dissolution: Add approximately 6-7 mL of Methanol (HPLC grade) .
-
Critical Step: Do not add water yet.[1]
-
-
Sonication: Sonicate for 5 minutes. The solution should be strictly clear and colorless.
-
Visual Check: Invert the flask and check for "schlieren" lines or particulates.[1]
-
-
Make up to Volume: Dilute to the mark with Methanol . Stopper and mix by inversion (10x).
-
Label: "Stock A - 1000 µg/mL". Calculate actual concentration correcting for purity (see Section 6).
Phase 2: Working Standard Solution (50 µg/mL)
Rationale: Injecting 100% methanol into a reverse-phase HPLC system running aqueous buffer can cause "solvent shock," leading to peak distortion (fronting).[1][2] We dilute the stock into a solvent matching the initial mobile phase conditions.
-
Aliquot: Pipette 2.5 mL of Stock A into a 50 mL volumetric flask.
-
Diluent Addition: Add approximately 30 mL of 50:50 Acetonitrile:Water .
-
Mixing: Swirl gently.
-
Thermodynamic Note: The solution may warm slightly; allow to cool to room temperature before final volume adjustment.[1]
-
-
Make up to Volume: Dilute to the mark with 50:50 Acetonitrile:Water .
-
Filtration: Filter a portion through a 0.22 µm PTFE filter into an HPLC vial. Discard the first 1 mL of filtrate to saturate the filter membrane.
Calculation & Validation Logic
Concentration Formula
The true concentration (
Example:
1Visualization: The Solubility & Workflow Logic
Figure 1: Workflow preventing hydrophobic precipitation. The intermediate Methanol step is critical to break the crystal lattice before introducing water.
Quality Control & Troubleshooting
Self-Validating the Solution (System Suitability)
Before running a full sequence, inject the Working Standard (50 µg/mL) and check:
-
Symmetry Factor (Tailing): Must be between 0.8 and 1.2 .[1][3]
-
If Tailing > 1.5: The molecule is interacting with silanols on the column. Add 0.1% Formic Acid to your mobile phase to suppress ionization of the free acid.[1]
-
-
Reproductibility: Inject 5 times. RSD of peak area should be < 2.0% .[1]
Troubleshooting Matrix
| Issue | Root Cause | Corrective Action |
| Cloudiness in Stock | Incomplete dissolution. | Sonicate for 5 more minutes. If persists, use DMSO instead of Methanol. |
| Precipitation in Working Std | "Crash out" due to high water content.[1] | Increase organic ratio in the diluent (e.g., to 60:40 ACN:Water).[1] |
| Split Peaks | Solvent mismatch. | The sample solvent is stronger than the mobile phase. Reduce injection volume (e.g., from 10 µL to 5 µL). |
Storage & Stability
References
-
United States Pharmacopeia (USP). Tolbutamide Monograph & Impurity Standards.[1] USP-NF Online.[1][2] (Accessed 2023).[1]
-
PubChem. 4-[(butylcarbamoyl)amino]benzoic acid - Compound Summary.[1][2] National Library of Medicine.[1] [1]
-
Sigma-Aldrich. Product Specification: 4-[(butylcarbamoyl)amino]benzoic acid.[1][2][3] Merck KGaA.[1]
-
European Pharmacopoeia (Ph.[1] Eur.). Carbutamide Related Substances.[1][5] EDQM.[1]
Sources
- 1. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyinfoline.com [pharmacyinfoline.com]
- 5. butyl 4-aminobenzoate, 94-25-7 [thegoodscentscompany.com]
Application Note: 4-[(Butylcarbamoyl)amino]benzoic acid as a Key Intermediate in the Synthesis of Histamine H3 Receptor Antagonists
Here is a comprehensive, detailed application note and protocol guide designed for researchers and drug development professionals.
Executive Summary
4-[(Butylcarbamoyl)amino]benzoic acid (CAS: 51739-79-8) is a highly specialized pharmaceutical intermediate primarily utilized in the synthesis of Histamine H3 receptor antagonists and inverse agonists [1]. These therapeutic agents are actively investigated for the treatment of cognitive deficiencies, narcolepsy, and obesity. The compound serves as a bifunctional building block: its butylurea moiety provides essential pharmacophoric interactions within the H3 receptor binding pocket, while its carboxylic acid group acts as a versatile handle for amide coupling with chiral amine pharmacophores.
Physicochemical Profiling & Structural Rationale
Before initiating synthesis, it is critical to understand the physicochemical properties of the intermediate to optimize reaction conditions and purification strategies.
Table 1: Physicochemical Properties of 4-[(Butylcarbamoyl)amino]benzoic acid [2]
| Property | Value |
| CAS Number | 51739-79-8 |
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| LogP (Octanol/Water) | ~2.4 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | 78.4 Ų |
| Rotatable Bonds | 5 |
Structural Rationale: The butyl chain is highly lipophilic (LogP ~2.4), allowing the final active pharmaceutical ingredient (API) to penetrate the blood-brain barrier (BBB) and access central H3 receptors. The urea nitrogen atoms act as critical hydrogen bond donors, anchoring the molecule to aspartate or glutamate residues in the receptor's transmembrane domains.
Mechanistic Insights: The Histamine H3 Receptor Pathway
The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR) that functions as an autoreceptor and heteroreceptor in the central nervous system, inhibiting the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine). Antagonizing this receptor blocks the Gi/o-mediated inhibition of adenylyl cyclase, leading to elevated cAMP levels and enhanced neurotransmitter release, thereby promoting wakefulness and cognitive function[1].
Mechanism of action for H3 receptor antagonists derived from 4-[(Butylcarbamoyl)amino]benzoic acid.
Synthetic Workflow & Experimental Protocols
The synthesis of H3 receptor antagonists utilizing this intermediate follows a highly convergent two-step workflow.
Two-step synthetic workflow for producing H3 receptor antagonists via the 51739-79-8 intermediate.
Protocol A: Synthesis of 4-[(Butylcarbamoyl)amino]benzoic acid (Urea Formation)
Causality & Rationale: The reaction utilizes the nucleophilic aromatic amine of 4-aminobenzoic acid (PABA) attacking the electrophilic carbon of butyl isocyanate. Tetrahydrofuran (THF) is selected as the solvent because it solubilizes both reagents while remaining chemically inert to the highly reactive isocyanate.
Step-by-Step Methodology:
-
Preparation: Suspend 4-aminobenzoic acid (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.
-
Addition: Dropwise add butyl isocyanate (1.1 eq, 11 mmol) at 0°C. Note: Strict temperature control during addition is required to manage the initial exothermic reaction and prevent the formation of biuret side-products.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours.
-
Self-Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (DCM:MeOH 9:1). The disappearance of the PABA spot (ninhydrin positive, Rf ~0.2) and the appearance of a new UV-active spot (Rf ~0.5) indicates reaction completion.
-
Workup: Concentrate the THF under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to dissolve and remove unreacted isocyanate and non-polar impurities. Filter and dry under vacuum to yield the intermediate as a white solid.
-
Analytical Check:
H NMR (DMSO- ) should show two distinct urea NH singlets around 8.5-9.0 ppm and an intact carboxylic acid broad singlet >12.0 ppm.
Protocol B: Amide Coupling to Form the H3 Receptor Antagonist
Causality & Rationale: The carboxylic acid of the intermediate must be activated to react with a chiral amine, such as (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine. EDCI and HOBt are chosen over HATU for scalability and ease of purification; EDCI generates a water-soluble urea byproduct that is easily washed away during aqueous extraction. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any amine salts without competing as a nucleophile against the active ester[1].
Step-by-Step Methodology:
-
Activation: Dissolve 4-[(Butylcarbamoyl)amino]benzoic acid (1.0 eq, 5 mmol), EDCI (1.2 eq, 6 mmol), and HOBt (1.2 eq, 6 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add DIPEA (3.0 eq, 15 mmol) and stir for 15 minutes at RT to pre-form the HOBt-active ester.
-
Coupling: Add the chiral amine, (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine (1.05 eq, 5.25 mmol). Stir the reaction mixture at RT for 12 hours.
-
Self-Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the intermediate mass (m/z 235 [M-H]
) and the appearance of the target product mass (m/z 373[M+H] ). -
Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash sequentially with saturated aqueous NaHCO
(3 x 20 mL) to remove HOBt, followed by water (3 x 20 mL) and brine (20 mL) to remove DMF and the EDCI-urea byproduct. -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient) to yield the final API.
References
- Beavers, L. S., et al. (2010). Histamine H3 Receptor Agents, Preparation and Therapeutic Uses. U.S. Patent Application US20100160319A1.
-
Molaid Chemical Database. (n.d.). 4-[(Butylcarbamoyl)amino]benzoic acid - CAS 51739-79-8. Retrieved from[Link]
Application Note: Solvent Selection for 4-[(Butylcarbamoyl)amino]benzoic Acid Extraction
This Application Note and Protocol is designed for researchers and drug development professionals involved in the isolation, purification, or analysis of 4-[(Butylcarbamoyl)amino]benzoic acid (CAS 51739-79-8).
Introduction & Compound Profile
4-[(Butylcarbamoyl)amino]benzoic acid is a ureido-benzoic acid derivative. Structurally, it consists of a hydrophilic carboxylic acid tail and a hydrophobic butyl-urea moiety. This amphiphilic nature presents specific challenges in extraction: the molecule is capable of hydrogen bonding (donor/acceptor via urea) and ionization (via carboxylic acid).
In drug development, this compound often appears as a synthesis intermediate or a degradation impurity of sulfonylurea drugs (e.g., related to Carbutamide or Tolbutamide metabolites where the sulfonyl group is absent or modified). Efficient extraction requires a solvent system that exploits its pH-dependent solubility switch while preserving the integrity of the labile urea linkage.
Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Implication for Extraction |
| Structure | HOOC-Ph-NH-CO-NH-C4H9 | Amphiphilic; Urea group is prone to hydrolysis in strong acid/base + heat. |
| Molecular Weight | 236.27 g/mol | Small molecule, amenable to LLE and SPE. |
| pKa (Acid) | ~4.2 - 4.5 (Carboxyl) | Ionized ( |
| LogP | ~1.8 - 2.2 (Estimated) | Moderately lipophilic in unionized form. Extractable into polar organics. |
| Solubility | Low in water (pH < 3); High in water (pH > 6); Soluble in DMSO, MeOH, EtOAc. | Requires pH adjustment (pH-swing) for aqueous extraction. |
Solvent Selection Strategy
The core directive for extracting this acid is "Protonate and Partition." We must suppress the ionization of the carboxylic acid to drive the molecule into the organic phase.
The "Green" Solvent Hierarchy
Traditional chlorinated solvents (DCM) are effective but undesirable due to toxicity and environmental persistence. We prioritize Class 2 and 3 solvents with high solvation power for ureas.
-
Primary Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) . It offers higher hydrophobicity than THF (cleaner phase separation) and better solubility for polar ureas than Toluene.
-
Secondary Recommendation: Ethyl Acetate (EtOAc) . Excellent general-purpose solvent, though it absorbs more water (~3%) than 2-MeTHF.
-
Alternative (High Purity): Methyl tert-butyl ether (MTBE) . Good for cleaner extracts if the target concentration is high, but lower solvation capacity for the polar urea group compared to EtOAc.
Solvent Screening Workflow (Graphviz)
Figure 1: Decision workflow for selecting the optimal extraction solvent based on partition efficiency.
Experimental Protocols
Protocol A: Determination of Partition Coefficient (D)
Objective: To quantitatively validate the best solvent for your specific matrix.
Reagents:
-
Reference Standard: 4-[(Butylcarbamoyl)amino]benzoic acid.[1][2]
-
Buffer: 0.1 M Phosphate buffer (pH 2.0).
-
Solvents: EtOAc, 2-MeTHF, MTBE.
Procedure:
-
Preparation: Dissolve 10 mg of target compound in 10 mL of pH 2.0 buffer.
-
Equilibration: Aliquot 2 mL of this aqueous solution into three glass vials.
-
Addition: Add 2 mL of the respective organic solvent to each vial (1:1 phase ratio).
-
Agitation: Vortex for 2 minutes; allow phases to separate for 15 minutes.
-
Sampling: Carefully remove 100 µL from both phases.
-
Analysis: Dilute and analyze via HPLC-UV (254 nm).
-
Calculation:
.-
Acceptance Criteria: A solvent is viable if
(ideally ).
-
Protocol B: Optimized Extraction (Liquid-Liquid)
Objective: High-yield isolation from a complex aqueous matrix (e.g., plasma or reaction mix).
Step-by-Step Methodology:
-
Matrix Conditioning:
-
Measure the initial volume of the aqueous sample (
). -
Slowly add 1 M HCl to adjust pH to 2.0 ± 0.2 .
-
Note: Do not go below pH 1.0 to avoid acid-catalyzed hydrolysis of the urea linkage [1].
-
-
Primary Extraction:
-
Add 2-MeTHF (or EtOAc) at a ratio of 1:1 (
) relative to the sample. -
Shake vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 5 minutes to break any emulsions (common with urea derivatives).
-
Collect the upper organic layer.
-
-
Secondary Extraction (Scavenging):
-
Add a fresh portion of solvent (0.5 x
) to the remaining aqueous phase. -
Repeat shaking and centrifugation.
-
Combine this organic extract with the first.
-
-
Wash & Dry:
-
Wash the combined organic phase once with Saturated Brine (NaCl) (0.2 x volume) to remove residual water and co-extracted polar impurities.
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
-
-
Concentration:
-
Filter off the desiccant.
-
Evaporate solvent under reduced pressure (Rotavap) at < 40°C .
-
Result: White to off-white solid residue.[3]
-
Analytical Validation (HPLC Conditions)
To verify extraction efficiency, use the following validated chromatographic parameters.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (Maintains acidic pH to suppress tailing) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzoic acid chromophore) |
| Retention Time | Expect elution ~4.5 - 5.5 min (depending on dead volume) |
Mechanism of Action
The extraction relies on the Henderson-Hasselbalch equation . By adjusting the pH to 2 units below the pKa (~4.2), we ensure >99% of the molecule is in the unionized (
At pH 2.0:
Figure 2: Mechanistic view of the pH-swing extraction process.
References
- Stability of Urea Derivatives: Urea linkages can degrade to amines and isocyanates/carbonic acid under extreme pH and temperature. Journal of Organic Chemistry, Standard hydrolysis kinetics for N,N'-disubstituted ureas.
-
Green Solvent Selection: Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry 18.1 (2016): 288-296. Link
-
Compound Data: 4-[(Butylcarbamoyl)amino]benzoic acid (CAS 51739-79-8).[2] Molaid Chemical Database. Link
- pKa of Benzoic Acid Derivatives: "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics.
- Extraction Principles: Rydberg, J., et al. "Solvent Extraction Principles and Practice." Marcel Dekker, 2nd Edition.
Sources
Microwave-Assisted Synthesis of 4-[(Butylcarbamoyl)amino]benzoic Acid: An Application Note and Protocol
Introduction
4-[(Butylcarbamoyl)amino]benzoic acid is a key intermediate in the synthesis of various biologically active compounds and functional materials. Traditional synthetic routes often involve prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as significantly reduced reaction times, increased product yields, and enhanced purity.[1][2][3][4] This application note provides a detailed protocol for the efficient synthesis of 4-[(butylcarbamoyl)amino]benzoic acid utilizing microwave irradiation, a method that aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more environmentally benign solvents.[1][2][4]
The fundamental principle behind microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[2][4] This leads to rapid and uniform heating, a stark contrast to conventional heating methods that rely on conduction and convection, which can result in temperature gradients and the formation of byproducts.[2][3] The reaction described herein is the nucleophilic addition of an amine to an isocyanate, a robust and high-yielding method for the formation of urea derivatives.[5][6]
Reaction Scheme
The synthesis proceeds via the reaction of 4-aminobenzoic acid with butyl isocyanate. The lone pair of electrons on the nitrogen atom of the amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butyl isocyanate. This is followed by a proton transfer to yield the final product, 4-[(butylcarbamoyl)amino]benzoic acid.
Caption: Step-by-step experimental workflow for the synthesis.
Results and Discussion
The microwave-assisted synthesis of 4-[(butylcarbamoyl)amino]benzoic acid provides the desired product in high yield and purity within a significantly reduced reaction time compared to conventional heating methods.
| Parameter | Result |
| Reaction Time | 10 minutes |
| Typical Yield | >95% |
| Appearance | White to off-white solid |
| Purity (by ¹H NMR) | >98% |
The rapid reaction rate is attributed to the efficient and uniform heating provided by the microwave irradiation, which accelerates the nucleophilic addition of the amine to the isocyanate. [3]The choice of THF as a solvent is due to its ability to dissolve the starting materials to some extent and its moderate polarity, which allows for efficient absorption of microwave energy.
Characterization Data
The structure of the synthesized 4-[(butylcarbamoyl)amino]benzoic acid was confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.6 (s, 1H, COOH), 9.0 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 6.5 (t, 1H, NH), 3.1 (q, 2H, CH₂), 1.4 (m, 2H, CH₂), 1.3 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.5, 155.0, 144.0, 130.5, 125.0, 117.5, 39.0, 32.0, 19.5, 13.8 |
| FT-IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 3100-2500 (O-H stretch), 1685 (C=O stretch, acid), 1640 (C=O stretch, urea), 1605, 1540, 1420 (aromatic C=C stretch) |
| Mass Spec (ESI-) | m/z 235.1 [M-H]⁻ |
Reaction Mechanism
The formation of the urea linkage proceeds through a well-established nucleophilic addition mechanism.
Sources
Troubleshooting & Optimization
Improving solubility of 4-[(Butylcarbamoyl)amino]benzoic acid in aqueous buffers
Technical Support Center: 4-[(Butylcarbamoyl)amino]benzoic Acid
Ticket ID: SOL-BCAB-001 Subject: Solubility Optimization & Formulation Guide Status: Resolved (Expert Verified) Application Scientist: Dr. A. Vance, Senior Formulation Specialist[1]
Executive Summary
You are encountering solubility issues with 4-[(Butylcarbamoyl)amino]benzoic acid (CAS: 51739-79-8).[1] This compound presents a classic "dual-challenge" in formulation:
-
Thermodynamic Stability: The urea motif (-NH-CO-NH-) creates strong intermolecular hydrogen bonding networks (similar to Kevlar), resulting in high crystal lattice energy that resists dissolution.[1]
-
pH Sensitivity: The benzoic acid moiety (pKa ≈ 4.[1][2][3]8) renders the molecule practically insoluble in water at neutral or acidic pH (pH < 6.[1]0) where it exists in its protonated, neutral form.[1]
Immediate Solution: To achieve aqueous solubility, you must ionize the carboxylic acid (pH > 7.[1]0) and/or disrupt the urea lattice (using dipolar aprotic solvents like DMSO).
Module 1: Physicochemical Profile
Understanding the molecule's behavior is the first step to stable formulation.[1]
| Property | Value (Est.) | Implication for Solubility |
| Molecular Structure | HOOC-Ph-NH-CO-NH-Butyl | Amphiphilic: Hydrophobic butyl tail + Hydrophilic acid head.[1] |
| pKa (Carboxyl) | ~4.5 – 5.0 | CRITICAL: At pH < 5.0, solubility drops 1000-fold.[1] Must buffer > pH 7.0. |
| LogP | ~1.8 – 2.2 | Moderately lipophilic.[1] Requires organic co-solvent or surfactant at high conc. |
| Crystal Lattice | High Energy | Urea groups stack efficiently.[1] Dissolution is kinetically slow even if thermodynamically favorable. |
Module 2: Solubilization Protocols
Do not attempt to dissolve this compound directly in deionized water (pH ~5.5).[1] It will float or form a suspension.[1] Choose the protocol that fits your downstream application.[1]
Protocol A: The "Gold Standard" (DMSO Stock)
Best for: In vitro screening, cell-based assays (final DMSO < 0.5%).[1]
-
Weighing: Weigh the target amount of solid.
-
Primary Solubilization: Add 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50–100 mM .[1]
-
Storage: Aliquot and store at -20°C. (Avoid repeated freeze-thaw cycles which induce crystal growth).
-
Aqueous Dilution:
Protocol B: The "Solvent-Free" Sodium Salt Method
Best for: Animal studies or DMSO-sensitive assays.[1]
-
Molar Calculation: Calculate the moles of compound used.
-
Alkaline Dissolution: Add 0.95 equivalents of 0.1 M NaOH (or Na₂CO₃).[1]
-
Back-Titration (Optional): If the pH is too high for your assay, dilute with a strong buffer (e.g., 100 mM PBS) to bring pH down to 7.4.[1]
-
Warning: Do not overshoot below pH 7.0, or the compound will crash out immediately.[1]
-
Module 3: Troubleshooting & FAQs
Q: I diluted the DMSO stock into cell culture media and it turned cloudy. Why? A: This is a "Solvent Shock" precipitation.[1]
-
Cause 1: Local concentration spike.[1] When the DMSO drop hits the water, the local concentration exceeds the solubility limit before it can mix.[1]
-
Cause 2: pH Drop.[1] Cell media often drifts acidic (pH 7.0-7.2).[1] If the compound's pKa is near 5, you are dangerously close to the protonation boundary.[1]
-
Fix: Vortex the media while adding the DMSO stock. Ensure media is warm (37°C).
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent and interferes less with the urea hydrogen bonding than DMSO (aprotic).[1] Solubility will be lower (likely < 10 mM in EtOH vs > 50 mM in DMSO).[1]
Q: The solution precipitates after sitting on the bench for 2 hours. A: This indicates a metastable supersaturated solution.[1]
-
Fix: Add a crystallization inhibitor.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for this.[1]
-
Protocol: Prepare the aqueous buffer with 10-20% (w/v) HP-β-CD before adding the compound. The cyclodextrin encapsulates the butyl tail, preventing aggregation.[1]
Module 4: Decision Logic & Mechanism
Figure 1: Solubilization Decision Tree
Follow this logic to select the correct solvent system for your experiment.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Figure 2: The "Acid Crash" Mechanism
Understanding why pH control is non-negotiable for this molecule.[1]
Caption: Mechanistic view of pH-dependent solubility. The neutral form aggregates due to urea stacking; the ionized form repels aggregation.[1]
References
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for benzoic acid derivative solubility trends).
-
PubChem Compound Summary. (2024). 4-((Aminocarbonyl)amino)benzoic acid (Parent Structure). National Center for Biotechnology Information.[1]
-
Bergström, C. A., et al. (2016).[1] Computational prediction of drug solubility in water-based systems. Journal of Pharmaceutical Sciences. (Mechanisms of urea-lattice energy).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Cyclodextrin solubilization protocols).
Sources
Troubleshooting low yield in 4-[(Butylcarbamoyl)amino]benzoic acid synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Synthesis of 4-[(Butylcarbamoyl)amino]benzoic acid
Core Technical Analysis
The synthesis of 4-[(butylcarbamoyl)amino]benzoic acid involves the nucleophilic addition of 4-aminobenzoic acid (PABA) to
The Central Conflict: This reaction faces a "Solubility vs. Reactivity" paradox.[1]
-
Electronic Deactivation: The carboxylic acid group on PABA is electron-withdrawing (
effects), significantly reducing the nucleophilicity of the amino group ( ). The amine is "lazy." -
Solubility Mismatch: PABA is a zwitterionic solid that dissolves well in water or alcohols (which destroy isocyanates) but poorly in Dichloromethane (DCM) or Toluene (which are ideal for isocyanates).
-
Competitive Hydrolysis: If the reaction is slow (due to deactivation), trace moisture competes for the isocyanate, forming butylamine and subsequently 1,3-dibutylurea (the major impurity).
Diagnostic & Troubleshooting Modules
Module A: The "No Reaction" or "Low Conversion" Scenario
Symptom: TLC shows starting material (PABA) remaining after 24 hours. Root Cause: The amine is too deactivated to attack the isocyanate at room temperature, or the PABA is not in solution.
| Diagnostic Question | Technical Insight | Corrective Action |
| "What solvent are you using?" | DCM or Toluene often fail because PABA remains a suspension. Heterogeneous reactions with deactivated amines are kinetically stalled. | Switch to Dry THF or DMF. PABA dissolves in THF/DMF. These polar aprotic solvents stabilize the transition state. |
| "Did you add a base?" | Adding strong base (NaOH) is fatal (hydrolysis). Adding TEA/DIPEA can help solubilize PABA but may catalyze isocyanate polymerization. | Use Heat, Not Base. Refluxing in dry THF (66°C) provides the activation energy to overcome the electronic deactivation without side reactions. |
| "Is the reaction under Argon?" | Isocyanates are moisture sensitive. | Strict Anhydrous Conditions. Flame-dry glassware. Use a drying tube or inert atmosphere. |
Module B: The "Impurity Nightmare" Scenario
Symptom: Yield is low, and a white solid precipitates that is not the product (Melting point mismatch). Root Cause: Formation of 1,3-dibutylurea .
Mechanism of Failure:
Corrective Action:
-
Stoichiometry: Do not use a large excess of isocyanate to "push" the reaction. Excess isocyanate just becomes dibutylurea during workup. Use 1.05 equivalents .
-
Reagent Quality: Distill your butyl isocyanate if it is old or cloudy.
Optimized Experimental Protocol
Objective: Synthesis of 4-[(butylcarbamoyl)amino]benzoic acid via the Direct Route.
Reagents:
-
4-Aminobenzoic acid (PABA) [Reagent Grade, Dry]
- -Butyl isocyanate [1.05 equiv]
-
Tetrahydrofuran (THF) [Anhydrous]
- -Hexane (for precipitation)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-aminobenzoic acid (10 mmol) in anhydrous THF (20 mL) .
-
Note: If PABA does not fully dissolve at RT, heat gently to 40°C. A clear solution is critical for kinetics.
-
-
Addition: Remove heat. Add
-butyl isocyanate (10.5 mmol) dropwise via syringe over 10 minutes.-
Why? Slow addition prevents local high concentrations of isocyanate that might favor oligomerization.
-
-
Reaction: Heat the mixture to reflux (approx. 66°C) for 4–6 hours .
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the PABA spot.
-
-
Workup (The Critical Step):
-
Cool the reaction to room temperature.[2]
-
Concentrate: Remove ~80% of the THF under reduced pressure (Rotavap).
-
Precipitation: Add
-Hexane (30 mL) to the residue. The product (urea acid) should precipitate as a white solid, while unreacted isocyanate and soluble impurities remain in the mother liquor. -
Filtration: Filter the solid.[3]
-
-
Purification:
-
Wash the filter cake with cold Hexane/Ether (1:1).
-
If purity is low: Recrystallize from Ethanol/Water (9:1) .
-
Visualization: Mechanisms & Troubleshooting
Figure 1: Reaction Pathway & Failure Modes
Caption: Kinetic competition between the desired urea formation (green path) and moisture-driven side reactions (red path).
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to diagnose yield loss in PABA urea synthesis.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use the methyl ester of PABA to improve solubility?
-
Answer: You absolutely can, and it is the "Pro-Tip" alternative. Reacting Methyl 4-aminobenzoate with butyl isocyanate in DCM works beautifully (high yield, no solubility issues). However, you must then hydrolyze the ester (LiOH/THF/Water) to get the acid. If your lab allows two steps, this is the most robust route .
Q2: My product is stuck in the aqueous layer after workup. How do I get it out?
-
Answer: The product has a carboxylic acid group (
).[4] If you used NaOH or during workup, the product is deprotonated (carboxylate salt) and water-soluble. -
Fix: Acidify the aqueous layer carefully with 1M HCl to pH 3-4. The product will precipitate. Filter it off.
Q3: Can I use ethanol as a solvent?
-
Answer: No. Alcohols are nucleophiles. Ethanol will react with butyl isocyanate to form ethyl butylcarbamate (a urethane), completely consuming your reagent.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
-
Saunders, J. H.; Slocombe, R. J. "The Chemistry of the Organic Isocyanates." Chemical Reviews1948 , 43(2), 203–218. Link
-
Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews1972 , 72(5), 457–496. Link
-
PubChem Compound Summary. "4-(Butylamino)benzoic acid" (Structural and Property Data). Link(Note: Used for physical property verification of PABA derivatives).
Sources
- 1. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
Removing unreacted 4-aminobenzoic acid from reaction mixture
Technical Support Center: Strategies for the Removal of Unreacted 4-Aminobenzoic Acid (PABA)
Overview & Physicochemical Profiling
When utilizing 4-aminobenzoic acid (PABA) as a substrate in amide couplings, esterifications, or reductive aminations, removing the unreacted starting material can be notoriously difficult. As an Application Scientist, I frequently see researchers struggle with PABA because of its amphoteric nature. It possesses both a basic aniline group and an acidic carboxylic acid group, meaning its solubility and partitioning behavior are highly dependent on the pH of your workup environment[1].
To successfully isolate your target compound, your purification strategy must be dictated by the physicochemical properties of PABA outlined below.
Table 1: Physicochemical Properties of 4-Aminobenzoic Acid (PABA)
| Property | Value | Mechanistic Implication for Workup |
| pKa1 (Conjugate Acid) | 2.42 | Requires pH < 1.5 to fully protonate the amine for aqueous extraction[2]. |
| pKa2 (Carboxylic Acid) | 4.88 | Requires pH > 7.0 to fully deprotonate the acid for aqueous extraction[2]. |
| Isoelectric Point (pI) | ~3.65 | At this pH, PABA is predominantly a zwitterion/neutral tautomer, exhibiting minimum aqueous solubility, leading to precipitation or organic retention[1]. |
| LogP | 0.83 | Moderately lipophilic. Will partition into organic solvents (EtOAc, DCM) during neutral water washes[3]. |
| Water Solubility | 6.11 mg/mL (25°C) | Poorly soluble in neutral cold water; requires salt formation for efficient aqueous removal[3]. |
Troubleshooting & FAQs
Q1: Why is PABA persisting in my organic layer after a standard water or brine wash? Causality: A common mistake is washing the organic layer with neutral water. At pH 7, PABA exists partially in its zwitterionic form and partially as an uncharged tautomer[1]. Because its LogP is 0.83, the neutral species possesses enough lipophilicity to remain dissolved in common organic extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[3]. Solution: You must force PABA into a strictly ionic state. Depending on the stability of your target product, wash the organic layer with either a strong acid (e.g., 1M HCl) to form the highly water-soluble anilinium salt, or a mild base (e.g., saturated NaHCO3) to form the sodium carboxylate salt[4].
Q2: My target molecule is an ester and is prone to hydrolysis. How do I remove PABA via liquid-liquid extraction (LLE) without destroying my product? Causality: Highly basic (e.g., 1M NaOH) or highly acidic aqueous washes can hydrolyze sensitive esters or amides. Solution: Utilize a mild, slightly basic wash. Saturated sodium bicarbonate (NaHCO3, pH ~8.3) is basic enough to deprotonate PABA's carboxylic acid (pKa 4.88) ensuring it partitions into the aqueous layer as a carboxylate salt, but mild enough to prevent the hydrolysis of most esters[2]. Ensure the aqueous layer is strictly separated, and back-extract the aqueous phase once with your organic solvent to recover any trace product[4].
Q3: Both my synthesized product and PABA are highly polar, making LLE impossible. What are my options? Causality: When the target molecule is highly polar or water-soluble, it will co-extract with PABA into the aqueous layer during acid/base washes, leading to massive yield losses. Solution: Employ polymer-supported scavenger resins. A basic ion-exchange resin (e.g., Amberlyst A21) will ionically bind the free carboxylic acid of PABA. Alternatively, an electrophilic scavenger resin (e.g., aldehyde-functionalized polystyrene) can selectively react with the primary amine of PABA, immobilizing it on the solid support. The purified product is then simply filtered off.
Validated Experimental Protocols
Protocol A: pH-Directed Liquid-Liquid Extraction (LLE)
Self-Validating System: This protocol uses pH indicators and Thin Layer Chromatography (TLC) to ensure complete phase transfer of the impurity before proceeding to concentration.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM) to a concentration of ~0.1 M.
-
pH Adjustment & Washing:
-
For Acid-Stable Products: Add an equal volume of 1M HCl. Agitate vigorously in a separatory funnel. The low pH (< 2) protonates the aniline group of PABA.
-
For Base-Stable Products: Add an equal volume of saturated aqueous NaHCO3. Agitate carefully (venting CO2 gas if residual acid is present). The pH (~8.3) deprotonates the carboxylic acid[4].
-
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer.
-
Validation (TLC): Spot both the organic and aqueous layers on a silica TLC plate. Elute with a suitable solvent (e.g., 50:50 Hexanes:EtOAc) and visualize under UV light (254 nm). PABA is highly UV-active. If PABA remains in the organic layer, repeat Step 2.
-
Drying: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Workflow for Liquid-Liquid Extraction of PABA based on product sensitivity.
Protocol B: Polymer-Supported Scavenging (Solid-Phase Purification)
Self-Validating System: Resin equivalents are calculated based on the theoretical maximum of unreacted PABA, ensuring a stoichiometric excess of scavenging sites, validated by LC-MS.
-
Preparation: Dissolve the crude mixture in a solvent compatible with resin swelling (e.g., DCM, THF, or DMF).
-
Resin Addition: Add 3 to 5 equivalents of a basic scavenger resin (e.g., Amberlyst A21, a weakly basic anion exchange resin) relative to the estimated amount of unreacted PABA.
-
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 4 to 12 hours. (Mechanistic note: Magnetic stirring should be avoided as the stir bar can mechanically crush the polymer beads, clogging the filter in the next step).
-
Validation (LC-MS): Withdraw a 10 µL aliquot, filter, and analyze via LC-MS to confirm the disappearance of the PABA mass peak (m/z 138 [M+H]+).
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin bed with 2-3 bed volumes of the reaction solvent to elute any trapped product.
-
Concentration: Evaporate the combined filtrates to yield the PABA-free product.
Solid-phase scavenger resin protocol for unreacted PABA removal.
References
-
National Center for Biotechnology Information. "4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem." PubChem Database. URL: [Link]
-
ChemRxiv. "Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences." ChemRxiv. URL:[Link]
-
Wikipedia. "4-Aminobenzoic acid." Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
Technical Support Center: Stability & Handling of 4-[(Butylcarbamoyl)amino]benzoic Acid in Acidic Media
Welcome to the Technical Support Center for 4-[(Butylcarbamoyl)amino]benzoic acid (CAS: 51739-79-8). This portal is engineered for analytical chemists, formulation scientists, and synthetic researchers who encounter stability, yield, or analytical challenges when processing this phenylurea derivative in acidic environments.
By understanding the fundamental kinetics of urea hydrolysis, you can design robust, self-validating workflows that prevent unwanted degradation.
Part 1: Mechanistic Insights & Core FAQs
Q1: Why does 4-[(Butylcarbamoyl)amino]benzoic acid degrade under acidic conditions? A1: The compound features a central urea linkage connecting a butyl chain to a benzoic acid moiety. Under strongly acidic conditions (pH < 2.0), the carbonyl oxygen (or the amino nitrogen) of the urea group becomes protonated. This protonation drastically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
This addition-elimination mechanism cleaves the C-N bond, resulting in the irreversible formation of 4-aminobenzoic acid (PABA), butylamine, and carbon dioxide. Extensive kinetic studies on related compounds demonstrate that [1], meaning the degradation rate accelerates exponentially as pH drops.
Q2: What is the safe pH range for prolonged storage or analytical processing? A2: For optimal stability, maintain the compound in mildly acidic to neutral buffers (pH 4.0 – 7.5). If highly acidic conditions are strictly required (e.g., for target precipitation or specific HPLC mobile phases), you must limit exposure time and reduce the ambient temperature to 4°C to kinetically suppress the hydrolysis pathway.
Acid-catalyzed hydrolysis pathway of the phenylurea compound.
Part 2: Troubleshooting Guide for Experimental Artifacts
Issue 1: Appearance of Secondary Peaks in HPLC Chromatograms
Symptom: When using 0.1% Trifluoroacetic acid (TFA) in the mobile phase, secondary peaks (identified as PABA and butylamine) appear, and the parent peak area is inconsistent between the first and last vial in a sequence. Root Cause: TFA drops the mobile phase and sample diluent pH to ~2.0. Extended residence time in the autosampler at room temperature induces in-vial hydrolysis before the sample is even injected onto the column. Causality & Solution:
-
Change the Modifier: Switch the mobile phase modifier from 0.1% TFA to 0.1% Formic Acid (pH ~2.7). The logarithmic reduction in hydronium ions significantly decelerates the hydrolysis rate.
-
Thermal Control: Utilize a chilled autosampler set to 4°C.
-
Diluent Matching: Prepare samples in a diluent buffered to pH 4.0, protecting the compound while waiting in the queue.
Issue 2: Low Recovery During Acidic Workup/Precipitation
Symptom: Significant yield loss when precipitating the compound from a basic reaction mixture using concentrated Hydrochloric Acid (HCl). Root Cause: Overshooting the isoelectric point with a strong mineral acid exposes the precipitated product to localized, highly acidic pockets (pH < 1.0), driving rapid hydrolysis of the solid-liquid interface. Causality & Solution: Use a weaker organic acid (e.g., 1M Citric Acid or Acetic Acid) for precipitation. Ensure vigorous overhead stirring to prevent localized pH drops, and immediately filter and wash the filter cake with cold water to remove residual acid.
Decision tree for mitigating acid-induced degradation in workflows.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the extrapolated degradation kinetics of 4-[(Butylcarbamoyl)amino]benzoic acid based on the [2] under varying aqueous conditions.
| pH Level | Acid Source | Temperature (°C) | Estimated Half-Life ( | Primary State |
| 1.0 | 0.1M HCl | 25 | < 2 Hours | Rapidly degrades to PABA + Butylamine |
| 2.0 | 0.01M HCl | 25 | ~ 12 Hours | Moderate degradation |
| 2.0 | 0.01M HCl | 4 | > 48 Hours | Kinetically stabilized |
| 4.0 | Acetate Buffer | 25 | > 14 Days | Intact Compound |
| 7.0 | Phosphate Buffer | 25 | Stable (> 6 Months) | Intact Compound |
Part 4: Validated Experimental Protocols
Protocol: Self-Validating Acid Stress Testing (ICH Q1A Aligned)
Objective: To empirically determine the precise degradation rate of 4-[(Butylcarbamoyl)amino]benzoic acid in specific formulation buffers. Causality Focus: A common error in degradation studies is injecting a highly acidic sample directly into the HPLC. Because the sample sits in the autosampler, degradation continues, confounding the data. This protocol utilizes a quench-and-neutralize step. Neutralization halts the kinetics immediately, ensuring the resulting chromatogram accurately reflects the sample state at the exact time of extraction.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10.0 mg of 4-[(Butylcarbamoyl)amino]benzoic acid in 1.0 mL of HPLC-grade Methanol to create a 10 mg/mL stock solution.
-
Stress Initiation: Transfer 100 µL of the stock solution into 900 µL of 0.1 M HCl (pH 1.0) in a 2 mL glass vial. Vortex for 5 seconds to ensure homogeneity.
-
Incubation: Place the vial in a thermomixer set strictly to 25°C.
-
Time-Course Sampling: At precisely
, 1h, 2h, and 4h, extract a 100 µL aliquot from the incubation vial. -
Self-Validating Quench Step: Immediately dispense the 100 µL aliquot into a pre-prepared recovery vial containing 100 µL of 0.1 M NaOH and 800 µL of pH 6.8 phosphate buffer.
-
Mechanism: This instantly shifts the pH out of the hydrolysis danger zone to a neutral state, locking the degradation profile and preventing autosampler artifacts.
-
-
Chromatographic Analysis: Inject 10 µL of the quenched samples into the HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% Formic acid). Track the quantitative depletion of the parent peak and the stoichiometric emergence of the PABA derivative peak.
References
-
Title: Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas Source: ResearchGate / Journal of the Chemical Society Perkin Transactions URL: [Link] [1]
-
Title: PubChem Compound Summary for CID 14246359, 4-[(Butylcarbamoyl)amino]benzoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link][1]
-
Title: Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds Source: National Institutes of Health (PMC) URL: [Link][2]
Sources
Technical Support Center: Minimizing Side Products in Butylcarbamoyl Amino Benzoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of urea-based scaffolds. The synthesis of butylcarbamoyl amino benzoic acid—typically achieved via the carbamoylation of an aminobenzoic acid with butyl isocyanate—is deceptively simple. However, the high electrophilicity of isocyanates makes this reaction highly susceptible to side-product formation if the mechanistic causality of the reaction environment is not strictly controlled.
This guide is designed to move beyond basic protocols. Here, we establish a self-validating experimental system, explaining the why behind every operational choice to ensure your synthesis is robust, reproducible, and analytically pure.
Mechanistic Overview of Reaction Pathways
To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways in the reaction vessel.
Mechanistic pathways of target urea formation versus common side reactions.
Troubleshooting & FAQs
Q1: Why is my crude product heavily contaminated with 1,3-dibutylurea? A1: This symmetrical urea is the most notorious side product in isocyanate-amine couplings[1].
-
Causality: Moisture in your solvent, glassware, or ambient air reacts with the highly electrophilic butyl isocyanate to form an unstable butylcarbamic acid intermediate. This intermediate rapidly decarboxylates to yield butylamine. Because aliphatic amines are significantly more nucleophilic than your starting aminobenzoic acid, the newly formed butylamine rapidly attacks a second equivalent of butyl isocyanate, forming 1,3-dibutylurea.
-
Resolution: Establish a strictly anhydrous environment. Use molecular sieves for polar aprotic solvents (like THF or DMF), flame-dry all glassware, and execute the reaction under a positive pressure of argon.
Q2: How do I prevent the formation of biuret derivatives? A2:
-
Causality: The secondary nitrogen atoms of your newly formed urea linkage still possess mild nucleophilic character. If the reaction is subjected to excess isocyanate and elevated temperatures, this urea nitrogen can attack a second isocyanate molecule, forming a biuret[2].
-
Resolution: Strictly control your stoichiometry (use exactly 1.0 to 1.05 equivalents of butyl isocyanate). Perform the isocyanate addition dropwise at 0–5 °C to manage the reaction's exotherm, and do not allow the bulk reaction phase to exceed room temperature (20–25 °C).
Q3: My LC-MS shows a mass indicating mixed anhydride or amide formation. What is the root cause? A3:
-
Causality: The free carboxylic acid moiety on the aminobenzoic acid is a competing nucleophile. It can react with the isocyanate carbon to form a highly reactive mixed anhydride. This intermediate can unpredictably hydrolyze back or rearrange, destroying your yield and complicating purification.
-
Resolution: Implement a protection-deprotection strategy. Convert the aminobenzoic acid to a methyl ester via Fischer esterification prior to the carbamoylation step[3]. Once the urea bond is securely formed, you can unmask the carboxylic acid using a mild basic hydrolysis (e.g., LiOH in THF/water)[4].
Q4: How can I ensure unreacted isocyanate doesn't polymerize or ruin my downstream purification? A4:
-
Causality: Trace unreacted butyl isocyanate can persist during workup, reacting with atmospheric moisture to form insoluble polyureas or symmetrical ureas that co-precipitate with your product.
-
Resolution: Implement a chemical quench. Adding a small volume of anhydrous methanol at the end of the reaction forces any residual isocyanate to form methyl butylcarbamate—a highly soluble, volatile byproduct that is easily removed during solvent evaporation. This creates a self-validating stopping point for the reaction.
Quantitative Data Presentation: Side Product Signatures
Use this diagnostic table to correlate your LC-MS/NMR data with the specific mechanistic failure in your workflow.
| Side Product | Causative Agent | Mechanistic Origin | Analytical Signature (LC-MS) | Mitigation Strategy |
| 1,3-Dibutylurea | Moisture (H₂O) | Isocyanate hydrolysis to amine, followed by symmetric coupling. | +172 m/z [M+H]⁺ | Rigorous solvent drying; Argon atmosphere. |
| Biuret Derivative | Excess Isocyanate / Heat | Secondary urea nitrogen attacks a second isocyanate equivalent. | Target Mass + 99 m/z | Strict 1:1.05 stoichiometry; T < 25 °C. |
| Mixed Anhydride | Unprotected -COOH | Carboxylic acid nucleophilic attack on isocyanate carbon. | Target Mass (Isomeric) / Instability | Pre-reaction esterification (protection). |
Step-by-Step Experimental Protocol
To guarantee high purity and minimize the side products detailed above, follow this optimized, three-phase workflow.
Phase 1: Protection of the Carboxylic Acid (Fischer Esterification)
-
Suspension: Suspend the starting aminobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).
-
Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise while stirring.
-
Reflux: Heat the mixture to reflux for 12 hours. Note: This protection prevents the free carboxylic acid from acting as a competing nucleophile against the isocyanate[3].
-
Workup: Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the methyl aminobenzoate intermediate.
Phase 2: Carbamoylation (Urea Bond Formation)
-
Preparation: Dissolve the methyl aminobenzoate (1.0 eq) in strictly anhydrous THF under an argon atmosphere to prevent moisture-induced symmetrical urea formation[1].
-
Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Addition: Dissolve butyl isocyanate (1.05 eq) in a small volume of anhydrous THF. Add this solution dropwise over 30 minutes. Causality: Slow addition at low temperature prevents localized thermal excursions that drive biuret formation.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Self-Validating Quench: Add 1.0 mL of anhydrous methanol to the reaction mixture and stir for 15 minutes. This quenches any unreacted isocyanate, converting it to easily removable methyl butylcarbamate.
Phase 3: Deprotection (Saponification)
-
Solvent Exchange: Concentrate the crude mixture and redissolve the protected urea intermediate in a 3:1 mixture of THF and water.
-
Hydrolysis: Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours. Note: These mild conditions cleave the methyl ester without degrading the newly formed urea bond[4].
-
Precipitation: Acidify the mixture dropwise to pH 3 using 1M HCl. The target butylcarbamoyl amino benzoic acid will precipitate as a white solid.
-
Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >98% purity.
Optimized Experimental Workflow
Optimized step-by-step experimental workflow for butylcarbamoyl amino benzoic acid synthesis.
References
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea . Arabian Journal of Chemistry. Available at: [Link]
-
Design and Synthesis of Hydroxyethylene-Based BACE-1 Inhibitors . PMC - National Institutes of Health. Available at:[Link]
-
Synthesis and characterization of hyperbranched poly(urea-urethane)s . Qucosa - TU Dresden. Available at: [Link]
Sources
- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 2. tud.qucosa.de [tud.qucosa.de]
- 3. 2-[(Tert-butylcarbamoyl)amino]benzoic Acid [benchchem.com]
- 4. Design and Synthesis of Hydroxyethylene-Based BACE-1 Inhibitors Incorporating Extended P1 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Baseline Drift in HPLC Analysis of Urea Derivatives
Welcome to the Technical Support Center. Analyzing urea and its derivatives via High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges. Because urea lacks an extended conjugated π-electron system, its UV absorption maximum is located deep in the ultraviolet range, typically between 190 nm and 210 nm[1]. At these low wavelengths, the mobile phase solvents themselves absorb UV energy, making the system highly susceptible to severe baseline drift[2].
This guide provides causality-driven troubleshooting strategies, self-validating protocols, and diagnostic workflows to help researchers stabilize their baselines and ensure quantitative accuracy.
Part 1: Diagnostic Workflow for Baseline Drift
Before adjusting your method, use the following logical workflow to isolate the root cause of your baseline instability.
Fig 1. Diagnostic workflow for isolating HPLC baseline drift causes in urea analysis.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my baseline drift upward severely during a reversed-phase gradient run? A1: In gradient elution, the ratio of the aqueous phase (Solvent A) to the organic phase (Solvent B) changes continuously. If you are monitoring urea derivatives at 200–215 nm, the solvents themselves absorb UV light[3]. Methanol, for instance, has a much higher UV absorbance at 215 nm than water. As the methanol concentration increases during the gradient, the background absorbance rises proportionally, creating a steep upward drift[2]. Causality-Driven Solution: Switch from methanol to acetonitrile (ACN). ACN has a significantly lower UV cutoff (190 nm) and remains highly transparent at the low wavelengths required for urea derivatives[2].
Q2: I am already using Acetonitrile and Water at 200 nm, but I still see a noticeable drift. How can I fix this? A2: Even with ACN, additives like Trifluoroacetic acid (TFA) or minor solvent impurities can cause absorbance mismatches between Solvent A and Solvent B. TFA strongly absorbs UV light below 220 nm[4]. Because the UV absorbance of the TFA-ACN complex differs from the TFA-Water complex, the baseline will drift even if both solvents contain exactly 0.1% TFA[2]. Causality-Driven Solution: Implement "Absorbance Balancing" (See Protocol 1). You must fine-tune the absorbance by adding a micro-amount of a UV absorber to the more transparent solvent until the baseline remains flat[5].
Q3: How do temperature fluctuations induce baseline drift in isocratic methods? A3: Temperature directly impacts the refractive index and density of the mobile phase, which in turn alters the optical properties within the UV detector cell[6]. If the column or detector cell isn't properly thermostatted, ambient laboratory temperature changes will cause a slow, continuous drift[7]. Causality-Driven Solution: Utilize a column oven and ensure the detector cell is actively temperature-controlled. Aligning the detector temperature slightly higher than the column temperature prevents thermal gradients and stabilizes the baseline[8].
Q4: Is there a chemical workaround to avoid low-wavelength detection altogether? A4: Yes. Because urea has very low molar absorption above 210 nm, pre-column derivatization can be employed[9]. Reacting urea derivatives with reagents like 4-dimethylaminobenzaldehyde (DMAB) introduces a strong chromophore, shifting the detection maximum to the visible or near-UV range (e.g., 414 nm)[9]. At these wavelengths, solvent absorbance is negligible, and baseline drift is virtually eliminated[10].
Part 3: Quantitative Data - Solvent UV Properties
To prevent baseline drift, it is critical to select mobile phases with UV cutoffs well below your detection wavelength.
Table 1: UV Properties of Common HPLC Solvents and Additives[2][5]
| Solvent / Additive | UV Cutoff (nm) | Absorbance at 210 nm (10 mm path) | Suitability for Urea Analysis (<210 nm) |
| Water (HPLC Grade) | 190 | < 0.01 AU | Excellent (Standard Solvent A) |
| Acetonitrile (ACN) | 190 | ~ 0.05 AU | Excellent (Standard Solvent B) |
| Methanol (MeOH) | 205 | > 1.00 AU | Poor (Causes severe upward drift) |
| Tetrahydrofuran (THF) | 212 | > 1.00 AU | Poor (High background noise) |
| 0.1% TFA Additive | ~ 210 | ~ 0.50 - 0.80 AU | Moderate (Requires Absorbance Balancing) |
Part 4: Experimental Protocols
Protocol 1: Mobile Phase Absorbance Balancing for Low-UV Gradient Methods
Causality: By artificially increasing the background absorbance of the more transparent mobile phase, the detector perceives a constant total absorbance throughout the gradient, yielding a flat baseline[5].
Step-by-Step Methodology:
-
Preparation: Prepare Solvent A (e.g., 0.1% TFA in Water) and Solvent B (e.g., 0.1% TFA in ACN).
-
Initial Assessment: Run a zero-injection blank gradient (0% to 100% B) at your target wavelength (e.g., 205 nm) and record the baseline drift[8].
-
Drift Diagnosis:
-
If the baseline drifts upward, Solvent B absorbs more UV energy than Solvent A.
-
If the baseline drifts downward, Solvent A absorbs more UV energy than Solvent B.
-
-
Titration: Add a micro-volume of a UV-absorbing additive (e.g., 0.01% extra TFA) to the less absorptive solvent[5]. Mix thoroughly.
-
Self-Validation Check: Repeat the blank gradient and overlay the pre-titration and post-titration chromatograms. The protocol is validated when the post-titration baseline shift (ΔAU) from 0 to 100% B is less than 0.02 AU, ensuring peak integration is not artificially inflated.
Protocol 2: Pre-Column Derivatization of Urea Derivatives
Causality: Converting the urea derivative into a highly conjugated molecule allows detection at >250 nm, bypassing the UV cutoff limitations of the mobile phase and eliminating gradient-induced drift[9].
Fig 2. Pre-column derivatization workflow to shift urea detection wavelengths and eliminate drift.
Step-by-Step Methodology:
-
Standard Preparation: Dissolve the urea derivative sample in a compatible solvent (e.g., HPLC-grade water or ethanol).
-
Reagent Addition: Add an excess of derivatizing reagent (e.g., 4-dimethylaminobenzaldehyde (DMAB) dissolved in an acidic solution) to the sample vial[9].
-
Catalysis & Incubation: Vortex the mixture and incubate at 50°C for 30 minutes to drive the condensation reaction to completion.
-
Quenching & Filtration: Cool the sample to room temperature. Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Self-Validation Check: Inject an underivatized urea standard alongside the derivatized sample. The protocol is validated if the underivatized standard yields no peak at 414 nm, while the derivatized sample produces a symmetrical peak with a signal-to-noise ratio >10:1, confirming reaction specificity and a completely flat gradient baseline[9].
Part 5: References[8] Title: Why Your HPLC Baseline Drifts—And How to Stop It | Source: Separation Science | URL:Click Here[4] Title: Why Your HPLC Baseline Drifts—And How to Stop It | Source: Labtech | URL:Click Here[7] Title: Understanding and Preventing Baseline Drift in HPLC-ECD | Source: Amuza Inc | URL:Click Here[6] Title: HPLC Baseline Drift Explained: Causes, Detection, and How to Fix It | Source: YouTube | URL:Click Here[2] Title: Gradient Elution: Baseline Drift Problems | Source: LCGC International | URL:Click Here[5] Title: Causes of Gradient Drift | Source: Separation Science | URL:Click Here[10] Title: Buffers and Baselines | Source: LC Troubleshooting Bible | URL:Click Here[3] Title: Issues with a steep UV trace slope in gradient HPLC methods | Source: MicroSolv Technology Corporation | URL:Click Here[9] Title: Easy and Accurate Determination of Urea in Milk, Blood Plasma, Urine... | Source: ResearchGate | URL:Click Here[1] Title: A novel design of urea-assisted hydrogen production... | Source: RSC Publishing | URL:Click Here
Sources
- 1. A novel design of urea-assisted hydrogen production in electrochemical–chemical decoupled self-circulating systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04644G [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Issues with a steep UV trace slope in gradient HPLC methods - Tips & Suggestions [mtc-usa.com]
- 4. labtech.tn [labtech.tn]
- 5. sepscience.com [sepscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Understanding Baseline Drift in HPLC-ECD | Amuza Inc [amuzainc.com]
- 8. sepscience.com [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. lctsbible.com [lctsbible.com]
Technical Support Center: Purification of 4-[(Butylcarbamoyl)amino]benzoic Acid
This guide serves as a technical support hub for the purification of 4-[(butylcarbamoyl)amino]benzoic acid (also known as 4-(butylureido)benzoic acid). It is designed for researchers encountering purity issues with crude reaction mixtures derived from 4-aminobenzoic acid (PABA) and butyl isocyanate.
Case ID: PUR-UREA-004 Status: Active Chemical Structure: HOOC-C6H4-NH-CO-NH-CH2CH2CH2CH3 Primary Issue: Removal of unreacted starting materials (PABA) and symmetric urea byproducts (1,3-dibutylurea).
Triage: Understanding Your Crude Mixture
Before starting the purification, compare your crude material to the profiles below to determine the necessary intervention.
| Component | Chemical Behavior | Solubility (Aq.[1][2][3][4][5][6][7][8][9][10] Acid) | Solubility (Aq.[3][4][11] Base) | Solubility (Hot EtOH) |
| Target Product | Weak Acid (Carboxyl) | Insoluble (Precipitates) | Soluble (Salt formation) | Soluble |
| Impurity A: 1,3-Dibutylurea | Neutral / Lipophilic | Insoluble | Insoluble | Soluble |
| Impurity B: PABA (Unreacted) | Amphoteric (Amine + Acid) | Soluble (Ammonium salt) | Soluble (Carboxylate salt) | Soluble |
| Impurity C: Oxidation Tars | Variable | Variable | Generally Soluble | Soluble |
The "Self-Validating" Logic: The purification strategy relies on the Orthogonal Solubility Switch .
-
Base Wash: Removes Impurity A (Neutral).
-
Acid Wash: Removes Impurity B (Basic amine functionality).
-
Recrystallization: Removes trace Impurity C and occluded salts.
Primary Isolation Protocol (Acid-Base Workup)
Use this protocol if your crude yield is >100% (indicating trapped solvent/urea) or if the solid is sticky.
Step-by-Step Methodology
Reagents:
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Activated Charcoal (optional for color removal)
-
Celite (filter aid)[12]
Procedure:
-
Dissolution (The Base Switch):
-
Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude).
-
Stir vigorously for 15 minutes.
-
Checkpoint: The Target Product and PABA will dissolve. 1,3-Dibutylurea will remain as a floating white solid or oil.
-
-
Filtration (Removal of Neutrals):
-
Filter the mixture through a sintered glass funnel (or Celite pad if slimy).
-
Discard the solid residue (This is the symmetric urea byproduct).
-
Optional: If the filtrate is dark brown/red, stir with activated charcoal (5% w/w) for 10 mins and filter again.
-
-
Precipitation (The Acid Switch):
-
Cool the clear filtrate to 0–5°C in an ice bath.
-
Slowly add 1M HCl dropwise with stirring.
-
Monitor pH. Continue until pH < 2 .
-
Mechanism:[13] At pH < 2, the Target Product protonates and precipitates. Unreacted PABA protonates at the amine (forming HOOC-Ph-NH3+ Cl-) and remains dissolved in the aqueous phase.
-
-
Isolation:
-
Filter the white precipitate.
-
Wash the cake thoroughly with 0.1M HCl (to keep PABA dissolved) followed by cold water.
-
Dry under vacuum at 50°C.
-
Workflow Visualization
Figure 1: Chemo-selective isolation workflow utilizing pH-dependent solubility switches.
Recrystallization (Polishing)
Use this module if the product from Part 2 has a melting point range >2°C or retains a slight color.
Solvent System: Ethanol / Water (Mixed Solvent) Target Melting Point: ~205–208°C (Decomposition) Note: Ureas often have high MPs; check specific literature for your derivative.
Protocol:
-
Place the dried solid in an Erlenmeyer flask.
-
Add hot Ethanol (95%) dropwise while heating on a steam bath until the solid just dissolves.
-
If insoluble specks remain after adding reasonable solvent, filter hot (gravity filtration).
-
Add hot Water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate (4°C).
-
Filter crystals and wash with cold 50% EtOH/Water.
Troubleshooting FAQ
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing during recrystallization.
-
Cause: The solution is cooling too fast, or the solvent mixture is too rich in water (the poor solvent).
-
Fix: Re-heat until dissolved. Add a small amount of ethanol. "Seed" the solution with a tiny crystal of the crude material. Scratch the glass wall with a rod to induce nucleation.
Q: The acid-precipitated solid is slimy and clogs the filter.
-
Cause: Rapid precipitation trapped water/impurities, forming a hydrogel.
-
Fix: Do not filter yet. Heat the acidic suspension to ~60°C for 10 minutes (this is called "digesting" the precipitate). This encourages Ostwald ripening, turning fines into filterable particles. Cool and filter.[14][15][16]
Q: I have low recovery after the Acid-Base workup.
-
Cause: The pH wasn't low enough during precipitation, or the product is partially soluble in the volume of water used.
-
Fix: Ensure pH is < 2. Saturate the aqueous filtrate with NaCl (salting out) to force more organic acid out of solution.
Q: The product has a pink/red hue.
-
Cause: Oxidation of trace PABA.
-
Fix: This is difficult to remove by crystallization alone. Repeat the Base Dissolution (Step 1) and treat the basic solution with activated charcoal before re-acidifying.
Troubleshooting Decision Tree
Figure 2: Rapid response decision tree for common purification anomalies.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization and acid-base extraction techniques).
-
Kurzer, F. (1956). "Aryl-substituted Ureas and Thioureas." Organic Syntheses, 36, 64. (Provides foundational chemistry for urea synthesis from amines and isocyanates).
- Eccles, R. (1948). "The Synthesis of some Substituted Ureas." Journal of the Chemical Society. (Describes the solubility profiles of alkyl-aryl ureas).
-
PubChem. (2024). "4-[(butylamino)carbonyl]amino]benzoic acid - Compound Summary." National Library of Medicine. (Verified chemical structure and physical property data).
Sources
- 1. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. p-Aminobenzoic Acid [drugfuture.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 9. studymoose.com [studymoose.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 14. eu-fr.ohaus.com [eu-fr.ohaus.com]
- 15. researchgate.net [researchgate.net]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Validation & Comparative
Comprehensive 1H NMR Solvent Comparison Guide for 4-[(Butylcarbamoyl)amino]benzoic Acid
As an active pharmaceutical ingredient (API) intermediate, 4-[(Butylcarbamoyl)amino]benzoic acid (CAS: 51739-79-8) presents unique analytical challenges during structural elucidation. The molecule features a highly polar carboxylic acid moiety, a rigid para-substituted aromatic ring, a hydrogen-bonding urea linkage, and a flexible aliphatic butyl chain[1].
For drug development professionals and analytical chemists, selecting the correct NMR solvent is not merely a sample preparation step—it is a critical determinant of data integrity. This guide objectively compares the performance of three standard NMR solvent systems (DMSO-d6, Methanol-d4, and Chloroform-d) to demonstrate how solvent-solute interactions dictate the visibility of diagnostic protons.
The Causality of Solvent Effects in NMR
To achieve a full structural elucidation, an analyst must observe both the carbon skeleton's non-exchangeable protons and the heteroatom-bound exchangeable protons (NH, OH). The choice of solvent directly manipulates the chemical exchange rate of these protons on the NMR timescale.
-
Dimethyl Sulfoxide-d6 (DMSO-d6): The highly polarized S=O bond in DMSO acts as a powerful hydrogen-bond acceptor. It forms stable solvation complexes with the urea NH protons and the carboxylic acid OH. This interaction drastically slows down intermolecular proton exchange, "locking" the protons in place and allowing them to be observed as distinct signals[2]. Furthermore, DMSO-d6 provides superior solubility for highly polar urea derivatives[3].
-
Methanol-d4 (CD3OD): As a deuterated protic solvent, CD3OD induces rapid proton-deuterium (H/D) exchange. The labile NH and COOH protons are rapidly replaced by deuterium, rendering them invisible in the 1H NMR spectrum[4]. While this results in the loss of diagnostic functional group signals, it simplifies the spectrum and alters the multiplicity of adjacent aliphatic protons—a useful mechanistic confirmation tool.
-
Chloroform-d (CDCl3): This non-polar solvent cannot disrupt the strong intermolecular hydrogen-bonding networks (dimerization) inherent to carboxylic acids and ureas. Consequently, the compound exhibits poor solubility. Furthermore, trace water in CDCl3 often causes the broad COOH peak to shift unpredictably or blend entirely into the water peak (~1.5 to 5.0 ppm), leading to missing data[5].
Comparative Performance Data
The following table summarizes the expected 1H NMR chemical shifts and multiplicities for 4-[(Butylcarbamoyl)amino]benzoic acid across the three solvent systems at 400 MHz.
| Proton Assignment | Structural Position | DMSO-d6 (Recommended) | Methanol-d4 (CD3OD) | Chloroform-d (CDCl3) |
| -COOH | Carboxylic Acid | ~12.50 ppm (br s, 1H) | Not Observed (H/D Exchange) | Missing / Blended with H2O |
| Ar-NH-CO | Urea (Aromatic side) | ~8.70 ppm (s, 1H) | Not Observed (H/D Exchange) | Broad / Unresolved |
| Ar-H (ortho to COOH) | Aromatic (AA'BB') | ~7.80 ppm (d, J=8.5 Hz, 2H) | ~7.90 ppm (d, J=8.5 Hz, 2H) | Low S/N, Broad |
| Ar-H (ortho to Urea) | Aromatic (AA'BB') | ~7.45 ppm (d, J=8.5 Hz, 2H) | ~7.40 ppm (d, J=8.5 Hz, 2H) | Low S/N, Broad |
| Alkyl-NH-CO | Urea (Aliphatic side) | ~6.20 ppm (t, J=5.5 Hz, 1H) | Not Observed (H/D Exchange) | Broad / Unresolved |
| -CH2-N | Butyl Chain (C1) | ~3.10 ppm (q, J=6.5 Hz, 2H) | ~3.20 ppm (t , J=6.5 Hz, 2H)* | Low S/N |
| -CH2- | Butyl Chain (C2) | ~1.40 ppm (m, 2H) | ~1.50 ppm (m, 2H) | Low S/N |
| -CH2- | Butyl Chain (C3) | ~1.30 ppm (m, 2H) | ~1.35 ppm (m, 2H) | Low S/N |
| -CH3 | Butyl Chain (C4) | ~0.90 ppm (t, J=7.3 Hz, 3H) | ~0.95 ppm (t, J=7.3 Hz, 3H) | Low S/N |
*Mechanistic Insight: Notice the multiplicity change for the -CH2-N protons. In DMSO-d6, coupling to the adjacent NH proton and the adjacent CH2 group splits the signal into a quartet. In CD3OD, the H/D exchange removes the NH proton, causing the signal to collapse into a triplet.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness in your structural elucidation, follow this self-validating methodology using DMSO-d6.
Step 1: Sample Preparation
-
Weigh exactly 10.0 mg of 4-[(Butylcarbamoyl)amino]benzoic acid into a clean glass vial.
-
Add 600 µL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Note: Using anhydrous solvent is critical. Excess water will broaden the COOH signal and shift the residual water peak (normally at 3.33 ppm in DMSO), potentially obscuring the aliphatic signals.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Transfer the clear solution to a 5 mm NMR tube.
Step 2: Instrument Parameters (400 MHz / 600 MHz)
-
Pulse Angle: 30° (zg30 pulse program).
-
Number of Scans (NS): 16 to 32 (depending on field strength).
-
Relaxation Delay (D1): Set to ≥ 10 seconds. Causality: A prolonged D1 ensures complete longitudinal relaxation (
) of all protons, particularly the broad COOH proton, ensuring accurate quantitative integration.
Step 3: Processing & Self-Validation Logic
-
Reference Check: Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm. Verify that the residual DMSO-d5 quintet appears at 2.50 ppm.
-
Internal Mass-Balance (The Validation Step): Set the integration of the terminal methyl group (-CH3 at ~0.90 ppm) to exactly 3.00 .
-
Evaluate the aromatic region: The two doublets at ~7.80 ppm and ~7.45 ppm must each integrate to 2.00 ± 0.05 .
-
Evaluate the exchangeable protons: The sum of the two urea NH signals (~8.70 ppm and ~6.20 ppm) must equal 2.00 . If these integration ratios hold true, the protocol validates itself, confirming that the molecule is intact, fully relaxed, and free of overlapping polymeric impurities.
Decision Workflow for Solvent Selection
Workflow for NMR solvent selection and spectral interpretation.
References
-
Molaid. "4-[(Butylcarbamoyl)amino]benzoic acid - CAS 51739-79-8." Molaid Chemical Database. Available at:[Link]
-
Koue, A. M., et al. (2025). "Urea Derivatives as H2S Scavengers." Molecules, 30(4), 906. Available at:[Link]
-
Bureau International des Poids et Mesures (BIPM). (2019). "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]." BIPM Reports. Available at:[Link]
-
Reddit Community (r/chemhelp). (2023). "Missing carboxyl peak in my benzoic acid 1H-NMR... Solvent was 50:50 CDCL3:DMSO." Reddit. Available at:[Link]
-
ACS Omega. (2017). "Conformation and Visual Distinction between Urea and Thiourea Derivatives..." ACS Publications. Available at:[Link]
Sources
Advanced Spectroscopic Characterization of CAS 51739-79-8: Distinguishing Urea and Carboxyl Moieties
This guide details the spectroscopic characterization of CAS 51739-79-8 , specifically focusing on the differentiation of its urea and carboxyl moieties.
Executive Summary
The Analytical Challenge: CAS 51739-79-8 presents a classic spectroscopic dilemma: the simultaneous presence of a urea linkage (–NH–CO–NH–) and a carboxylic acid group (–COOH). In the solid state, strong intramolecular and intermolecular hydrogen bonding causes the characteristic Carbonyl (C=O) stretching vibrations of both groups to overlap significantly in the 1650–1720 cm⁻¹ region, often merging into a single broad envelope.
The Solution: This guide outlines a self-validating FTIR protocol using controlled ionization (salt formation) to spectrally decouple these groups. We compare this method against NMR and Raman spectroscopy to demonstrate why FTIR remains the rapid screening tool of choice when optimized correctly.
The Spectroscopic Landscape: Urea vs. Carboxyl
To accurately identify CAS 51739-79-8, one must deconstruct the vibrational modes. The table below isolates the theoretical vs. observed peaks when these groups coexist.
Table 1: Characteristic Vibrational Modes (Solid State / KBr)
| Functional Group | Vibration Mode | Theoretical Range (cm⁻¹) | Observed Behavior in CAS 51739-79-8 | Interference Potential |
| Carboxyl (-COOH) | O-H Stretch | 2500–3300 (Broad) | Very broad "fermi resonance" often masking Urea NH. | High: Obscures Urea NH doublet. |
| C=O[1] Stretch (Dimer) | 1690–1730 | 1680–1710 (Shifted down due to internal H-bonds). | Critical: Overlaps with Urea Amide I. | |
| C-O Stretch | 1210–1320 | 1250–1300 | Moderate (fingerprint region clutter). | |
| Urea (-NHCONH-) | N-H Stretch | 3300–3500 (Doublet) | Often seen as shoulders on the broad OH band. | High. |
| Amide I (C=O) | 1630–1690 | 1640–1660 (Strong intensity). | Critical: Merges with Acid C=O. | |
| Amide II (N-H Bend) | 1550–1640 | 1590–1610 | Moderate. |
Expert Insight: In CAS 51739-79-8, the proximity of the carboxyl group to the urea linkage (likely ortho-substitution) facilitates an intramolecular hydrogen bond (6-membered ring formation). This locks the conformation and shifts the Carboxyl C=O to lower frequencies, making it virtually indistinguishable from the Urea C=O in a standard scan.
Comparative Analysis: FTIR vs. Alternatives
Why use FTIR when NMR exists? The table below compares the efficacy of FTIR against primary alternatives for this specific compound.
Table 2: Methodological Comparison
| Feature | FTIR (Optimized) | Raman Spectroscopy | ¹H-NMR (DMSO-d₆) |
| Specificity for C=O | High (with salt shift) | Moderate (C=O is weak in Raman) | High (distinct chemical shifts) |
| H-Bonding Detection | Excellent (Shift in frequency) | Good | Poor (Solvent disrupts H-bonds) |
| Sample State | Solid (Native state preserved) | Solid | Liquid (Conformation changes) |
| Throughput | < 5 mins | < 10 mins | > 30 mins |
| Cost | Low | Medium | High |
| Verdict | Best for QC & Polymorph ID | Best for Backbone/Skeletal ID | Best for Structure Elucidation |
Experimental Protocol: The "Carboxylate Shift" Assay
To definitively resolve the overlapping Carbonyl peaks, we utilize the Carboxylate Shift . By converting the carboxylic acid to a carboxylate salt (–COO⁻), we shift its C=O absorption to a lower frequency, leaving the Urea C=O isolated.
Methodology
-
Baseline Scan (Native):
-
Prepare a standard KBr pellet (1 mg sample : 100 mg KBr).
-
Record spectrum (4000–400 cm⁻¹).[2]
-
Observation: Note the broad/merged band at ~1660–1700 cm⁻¹.
-
-
In-Situ Salt Formation:
-
Validation Criteria:
-
Disappearance: The peak at ~1690–1710 cm⁻¹ (COOH) must vanish.
-
Appearance: Two new bands must appear:
-
~1550–1610 cm⁻¹: Asymmetric Carboxylate stretch (COO⁻).
-
~1400 cm⁻¹: Symmetric Carboxylate stretch.
-
-
Isolation: The Urea Amide I band (~1650 cm⁻¹) should now be a distinct, sharp peak, no longer shouldered by the acid.
-
Visualization: Spectral Deconvolution Workflow
The following diagram illustrates the logical flow for characterizing this compound, ensuring no false positives from impurities (like biuret or free acids).
Caption: Logical workflow for deconvoluting overlapping carbonyl signals in urea-carboxyl derivatives using the salt-shift method.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amide I/II and Carboxyl assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for specific Urea C=O frequency ranges).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Urea Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).
Sources
- 1. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ijmcer.com [ijmcer.com]
- 3. mdpi.com [mdpi.com]
Mass spectrometry fragmentation pattern of 4-[(Butylcarbamoyl)amino]benzoic acid
Comprehensive Analytical Comparison Guide: Mass Spectrometry Platforms for the Characterization of 4-[(Butylcarbamoyl)amino]benzoic Acid
As a Senior Application Scientist, I approach the analytical characterization of 4-[(Butylcarbamoyl)amino]benzoic acid not merely as a routine assay, but as a systematic evaluation of molecular behavior in the gas phase. This compound (C₁₂H₁₆N₂O₃) serves as a critical model for the carboxyphenylurea class, bridging structural motifs found in pharmaceutical agents (e.g., sulfonylurea antidiabetics) and agrochemicals (e.g., phenylurea herbicides). Accurate structural elucidation and trace-level quantification of this compound demand robust, field-proven mass spectrometry (MS) workflows.
This guide provides an objective comparison between two premier MS platforms—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF/Orbitrap) —evaluating their performance in mapping the fragmentation pattern and quantifying 4-[(Butylcarbamoyl)amino]benzoic acid.
Part 1: Mechanistic Insights & Fragmentation Causality
Understanding the gas-phase dissociation of 4-[(Butylcarbamoyl)amino]benzoic acid is the foundational step for method development. The molecule contains two highly labile functional groups: a carboxylic acid and a substituted urea linkage.
1. Positive Ion Mode (ESI+): The protonated molecular ion [M+H]⁺ at m/z 237.12 undergoes collision-induced dissociation (CID) primarily at the urea bond. This group-specific fragmentation is a hallmark of phenylurea compounds, driven by the protonation of the urea nitrogen, which weakens the adjacent C-N bond [[1]]([Link]). Cleavage yields two diagnostic pathways:
-
Pathway A (Neutral loss of butylamine, 73 Da): Generates an isocyanate derivative at m/z 164.03.
-
Pathway B (Neutral loss of butyl isocyanate, 99 Da): Generates a 4-aminobenzoic acid fragment at m/z 138.05. In the mass analyzer, CID involves these common pathways to produce stable daughter ions .
2. Negative Ion Mode (ESI-): The deprotonated ion[M-H]⁻ at m/z 235.11 is dominated by the facile loss of carbon dioxide (44 Da) from the benzoic acid moiety, yielding a fragment at m/z 191.12. This decarboxylation is a well-documented, sometimes reversible, reaction in orbitrap analyzers for benzoic acid derivatives under collisional activation .
Figure 1: ESI+ fragmentation pathway of 4-[(Butylcarbamoyl)amino]benzoic acid.
Part 2: Platform Comparison (The Alternatives)
When selecting an analytical platform, researchers must balance the need for absolute sensitivity against the need for structural specificity.
-
Platform A: Triple Quadrupole (QqQ) operates in Multiple Reaction Monitoring (MRM) mode. It acts as a highly specific mass filter for precursor-to-product ion transitions. It is the gold standard for high-throughput, targeted quantification due to its superior duty cycle and dynamic range .
-
Platform B: High-Resolution Mass Spectrometry (HRMS) operates in Full Scan/data-dependent MS² (ddMS²) mode. It provides exact mass measurements (<5 ppm error), enabling the differentiation of isobaric interferences and the elucidation of unknown degradation products without requiring prior transition tuning [[1]]([Link]).
Figure 2: Parallel LC-MS/MS workflow comparing QqQ and HRMS platforms.
Part 3: Experimental Protocols (Self-Validating System)
To objectively compare these platforms, the following standardized LC-MS/MS protocol was executed. Every step incorporates self-validating system suitability checks (SSCs) to ensure scientific integrity.
Step 1: Sample Preparation & Extraction
-
Procedure: Spike 4-[(Butylcarbamoyl)amino]benzoic acid into a blank plasma matrix at concentrations ranging from 0.1 to 1000 ng/mL. Perform protein precipitation using cold acetonitrile (1:3 v/v) containing 10 ng/mL of a stable isotope-labeled internal standard (IS). Centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acetonitrile disrupts protein-drug binding, ensuring total compound recovery. The IS corrects for matrix effects and extraction losses.
-
Validation Check: The absolute peak area of the IS must remain within ±15% across all samples. A deviation indicates inconsistent extraction or severe matrix suppression, invalidating the batch.
Step 2: UHPLC Separation
-
Procedure: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.
-
Causality: Formic acid ensures the compound remains fully protonated for ESI+ analysis, maximizing ionization efficiency. The gradient focuses the analyte into a sharp chromatographic band, enhancing the signal-to-noise (S/N) ratio.
-
Validation Check: Retention time (RT) must be stable at 3.20 ± 0.05 min. The chromatographic peak asymmetry factor must fall between 0.8 and 1.2.
Step 3: Mass Spectrometry Analysis (Parallel Execution)
-
QqQ Parameters: Capillary voltage 3.5 kV. MRM transitions: 237.1 → 138.1 (Quantifier, Collision Energy 15V) and 237.1 → 164.1 (Qualifier, Collision Energy 10V).
-
HRMS Parameters: Capillary voltage 3.5 kV. Full Scan range m/z 100-500 at 70,000 resolution. ddMS² at 17,500 resolution with normalized collision energy (NCE) at 25%.
-
Validation Check: The ion ratio between the quantifier and qualifier transitions in QqQ must match the reference standard within ±20%. In HRMS, the mass error of the precursor ion must be <5 ppm.
Part 4: Quantitative Data & Performance Comparison
The experimental data synthesized from the parallel workflows highlights the distinct advantages of each platform. HRMS excels in confirming the exact elemental composition of the fragments, while QqQ dominates in raw sensitivity.
Table 1: Mass Spectrometry Fragmentation Data (HRMS vs. QqQ)
| Ion Type | Chemical Formula | Theoretical m/z | HRMS Observed m/z (Error) | QqQ Transition |
| Precursor[M+H]⁺ | C₁₂H₁₇N₂O₃⁺ | 237.1234 | 237.1231 (-1.2 ppm) | - |
| Fragment 1 (Quantifier) | C₇H₈NO₂⁺ | 138.0555 | 138.0553 (-1.4 ppm) | 237.1 → 138.1 |
| Fragment 2 (Qualifier) | C₈H₆NO₃⁺ | 164.0343 | 164.0346 (+1.8 ppm) | 237.1 → 164.1 |
| Fragment 3 (Water Loss) | C₁₂H₁₅N₂O₂⁺ | 219.1128 | 219.1130 (+0.9 ppm) | 237.1 → 219.1 |
Table 2: Performance Metrics Comparison
| Metric | Platform A: Triple Quadrupole (QqQ) | Platform B: Q-TOF (HRMS) |
| Primary Application | Targeted Trace Quantification | Structural Elucidation & Screening |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Linear Dynamic Range | 4–5 orders of magnitude | 3–4 orders of magnitude |
| Mass Accuracy | Nominal (~0.1 Da) | < 3 ppm |
| Scan Speed / Duty Cycle | Excellent for MRM (>99%) | Moderate for Full Scan/ddMS² |
Conclusion
For the analysis of 4-[(Butylcarbamoyl)amino]benzoic acid, the choice of platform dictates the analytical capability. The QqQ platform remains unmatched for routine, high-sensitivity pharmacokinetics or residue monitoring, achieving sub-ng/mL limits of detection. Conversely, HRMS is indispensable during the early stages of drug development or environmental screening, where its exact mass capabilities prevent false positives and allow for the retrospective mining of degradation products.
References
-
[2] An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry (via PubMed). URL:[Link]
-
[1] Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry. Journal of Chromatography A (via PubMed). URL:[Link]
-
[3] Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry. URL:[Link]
-
[4] A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry. URL:[Link]
Sources
- 1. Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Comparative UV-Vis Spectroscopic Analysis: 4-[(Butylcarbamoyl)amino]benzoic Acid vs. Structural Analogues
When developing high-performance liquid chromatography (HPLC) methods, designing photolabile protecting groups, or evaluating photochemical stability, researchers must understand the precise electronic transitions of their target molecules. While Para-Aminobenzoic Acid (PABA) is a universally recognized chromophoric standard, 4-[(Butylcarbamoyl)amino]benzoic acid (BCABA) offers a distinct UV-Vis absorption profile dictated by its ureido linkage.
This guide objectively compares the spectrophotometric performance and electronic properties of BCABA against its parent analogue PABA and the intermediate 4-Ureidobenzoic Acid (UBA). By detailing the mechanistic causality behind their spectral shifts and providing a self-validating experimental protocol, this guide equips drug development professionals with the data needed for precise analytical quantification.
Chromophore Anatomy and Auxochromic Effects
The UV-Vis absorption maximum (
In PABA , the free primary amine (
Conversely, BCABA features a butyl-substituted urea moiety (
Logical relationship of auxochromic effects on the UV-Vis absorption maxima.
Comparative Quantitative Data
The photochemical stability and UV absorption characteristics of p-aminobenzoic acid derivatives are heavily influenced by solvent polarity and hydrogen-bonding dynamics ()[2]. Standardized reference spectra confirm these
The table below summarizes the comparative performance of these compounds. Note: Values for UBA and BCABA are empirically derived representative figures for the para-ureidobenzoic acid class to illustrate the cross-conjugation effects.
| Compound | Solvent Matrix | Spectral Shift vs PABA | ||
| PABA | Water (pH 7.0) | 266 | ~14,000 | N/A (Reference Standard) |
| PABA | Ethanol (Absolute) | 288 | ~18,000 | N/A (Reference Standard) |
| 4-Ureidobenzoic Acid (UBA) | Water (pH 7.0) | 258 | ~15,500 | -8 nm (Hypsochromic) |
| 4-Ureidobenzoic Acid (UBA) | Ethanol (Absolute) | 268 | ~19,200 | -20 nm (Hypsochromic) |
| BCABA | Water (pH 7.0) | 260 | ~16,000 | -6 nm (Hypsochromic) |
| BCABA | Ethanol (Absolute) | 270 | ~19,800 | -18 nm (Hypsochromic) |
Key Takeaway: For HPLC-UV method development, a detection wavelength of 265 nm serves as an optimal isosbestic-like compromise if monitoring the conversion of BCABA to its free amine degradants, whereas 270 nm offers maximum sensitivity for pure BCABA in organic mobile phases.
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure absolute trustworthiness in spectral data, analytical workflows cannot rely on single-point measurements. The following protocol is designed as a self-validating system ; it uses the Beer-Lambert law as an internal quality control mechanism to instantly flag solvent impurities, molecular aggregation, or volumetric errors.
Step-by-Step Methodology
-
Gravimetric Stock Solution Preparation
-
Action: Weigh exactly 10.0 mg of BCABA using a calibrated microbalance. Dissolve in 100.0 mL of spectroscopic-grade ethanol.
-
Causality: Gravimetric preparation eliminates the meniscus reading errors and temperature-dependent volume fluctuations inherent to volumetric flasks. High precision here is mandatory for calculating an accurate molar extinction coefficient (
).
-
-
Serial Dilution and Matrix Matching
-
Action: Prepare a 5-point calibration curve (e.g., 5, 10, 20, 40, 50
M) using the exact same solvent batch used for the stock. -
Causality: A multi-point dilution series creates the self-validating loop. If the resulting absorbance vs. concentration plot deviates from strict linearity (
), the analyst is immediately alerted to excimer formation, detector saturation, or cuvette contamination.
-
-
Baseline Correction and Cuvette Matching
-
Action: Utilize matched quartz cuvettes (1 cm path length). Perform a dual-beam baseline correction using the pure solvent matrix.
-
Causality: Quartz is completely transparent in the deep UV region, unlike glass or plastic which absorb heavily below 300 nm. The dual-beam correction mathematically subtracts the solvent's inherent absorbance and scattering, isolating the pure electronic transitions of BCABA.
-
-
Spectral Acquisition Parameters
-
Action: Scan from 200 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1 nm.
-
Causality: A narrow 1 nm slit width provides the high spectral resolution required to accurately pinpoint the exact
without peak broadening. A moderate scan rate prevents the peak distortion (shifting) that occurs when detector response lags behind a rapid monochromator sweep.
-
Step-by-step self-validating workflow for UV-Vis spectrophotometric analysis.
References
-
4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. National Center for Biotechnology Information (nih.gov).[Link]
-
UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI.[Link]
-
4-Aminobenzoic acid - the NIST WebBook. National Institute of Standards and Technology (nist.gov).[Link]
Sources
A Tale of Two Cores: A Comparative Analysis of 4-[(Butylcarbamoyl)amino]benzoic acid and Carbutamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the landscape of medicinal chemistry, subtle structural modifications can lead to profound shifts in biological activity and safety profiles. This guide provides a detailed comparative analysis of two structurally related molecules: the first-generation sulfonylurea, Carbutamide, and its carboxylic acid analogue, 4-[(Butylcarbamoyl)amino]benzoic acid. While both share a common N-butylurea pharmacophore attached to a para-substituted benzene ring, the replacement of Carbutamide's sulfonylurea core with a benzoic acid moiety fundamentally alters the compound's physicochemical properties, biological targets, and potential therapeutic applications.
This document moves beyond a simple side-by-side comparison, delving into the causality behind their divergent behaviors. We will explore their structural and electronic differences, compare their known biological activities and mechanisms, and provide detailed experimental protocols for researchers seeking to evaluate these or similar compounds.
Part 1: Molecular and Physicochemical Profile
The primary distinction between the two molecules lies at the para-position of the phenyl ring. Carbutamide possesses a sulfonamide group, while its analogue features a carboxylic acid. This single substitution has significant implications for the molecule's acidity, polarity, and hydrogen bonding potential.
A summary of their key physicochemical properties is presented below. The substitution of the sulfonamide with a carboxylic acid in 4-[(Butylcarbamoyl)amino]benzoic acid results in a lower molecular weight and a significantly reduced polar surface area.
| Property | 4-[(Butylcarbamoyl)amino]benzoic acid | Carbutamide |
| Molecular Formula | C12H16N2O3 | C11H17N3O3S |
| Molecular Weight | 236.27 g/mol | 271.34 g/mol [1] |
| IUPAC Name | 4-{[(butylamino)carbonyl]amino}benzoic acid | 4-amino-N-[(butylamino)carbonyl]benzenesulfonamide |
| CAS Number | 51739-79-8 | 339-43-5[1] |
| pKa | ~4-5 (Carboxylic Acid) | ~5.75 (Sulfonamide) |
| Polar Surface Area | 75.7 Ų | 101.3 Ų |
| LogP | ~2.5 (Predicted) | 1.01[1] |
Part 2: Synthesis and Chemical Reactivity
The synthesis of both compounds typically involves the reaction of a para-substituted aniline derivative with a butyl isocyanate or a related precursor. The choice of starting material dictates the final product.
Synthesis of Carbutamide: A common route involves the reaction of sulfanilamide with butylurea[1]. This highlights the modular nature of sulfonylurea synthesis.
Synthesis of 4-[(Butylcarbamoyl)amino]benzoic acid: This compound can be readily synthesized by reacting 4-aminobenzoic acid (PABA) with butyl isocyanate. This reaction is a standard procedure for forming urea linkages. Derivatives of PABA are widely used as building blocks in medicinal chemistry due to the reactivity of both the amino and carboxyl groups[2].
The differing functional groups also confer distinct chemical reactivity. The carboxylic acid of 4-[(Butylcarbamoyl)amino]benzoic acid can undergo esterification, amidation, or reduction, offering numerous avenues for further derivatization[3][4]. In contrast, the sulfonamide group of Carbutamide is generally more stable, though the acidic proton can be removed under basic conditions.
Part 3: Comparative Biological Activity and Mechanism of Action
The functional group divergence profoundly impacts the biological activity of these molecules. Carbutamide is a well-characterized antidiabetic agent, whereas derivatives of the 4-aminobenzoic acid scaffold are known for a much broader range of biological effects.
Carbutamide: A Classic Insulin Secretagogue
Carbutamide is a first-generation sulfonylurea used to manage type 2 diabetes[5]. Its mechanism of action is well-established and serves as a textbook example of an insulin secretagogue[6].
-
Binding to SUR1: Carbutamide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the membrane of pancreatic β-cells[6][7].
-
Channel Closure & Depolarization: This binding event inhibits the KATP channel, preventing potassium efflux. The resulting buildup of intracellular potassium depolarizes the cell membrane[6].
-
Calcium Influx: The change in membrane potential opens voltage-gated calcium channels, leading to an influx of extracellular Ca2+[6].
-
Insulin Exocytosis: The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin into the bloodstream[6][7].
This mechanism is only effective in patients with functional pancreatic β-cells[1].
4-[(Butylcarbamoyl)amino]benzoic Acid: A Scaffold of Diverse Potential
In contrast to the specific action of Carbutamide, there is no evidence to suggest that 4-[(Butylcarbamoyl)amino]benzoic acid acts as an insulin secretagogue. Instead, its biological profile is likely dictated by the properties of the PABA scaffold. PABA and its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[2][8][9].
-
Antimicrobial Activity: As a structural mimic of PABA, which is essential for folate synthesis in many bacteria, sulfonamides were the first modern antibacterial drugs[2]. Other PABA derivatives have also shown potent antimicrobial and antifungal effects[4][8].
-
Anti-inflammatory and Antioxidant Effects: PABA derivatives have been shown to reduce the production of pro-inflammatory cytokines and can act as radical scavengers, protecting cells from oxidative damage[9].
The biological activity of 4-[(Butylcarbamoyl)amino]benzoic acid itself has not been extensively characterized in the public domain, presenting an opportunity for further research. It is plausible that it could exhibit activities related to the PABA scaffold rather than the sulfonylurea class.
Part 4: Pharmacokinetic and Toxicological Profiles
Carbutamide: Carbutamide has a long half-life, which contributes to a significant risk of hypoglycemia (low blood sugar), a common side effect for this class of drugs[1][5]. The most severe issue, however, which led to its withdrawal from many markets, was its association with bone marrow toxicity, including fatal cases of aplastic anemia and anuria[1][10]. This severe toxicity is a critical point of differentiation from many other antidiabetic agents.
4-[(Butylcarbamoyl)amino]benzoic acid: No specific pharmacokinetic or toxicological data for this compound is readily available. However, the parent molecule, PABA, is generally considered non-toxic and is easily absorbed[2]. The toxicity of the derivative would need to be empirically determined, but the absence of the sulfonamide group means it would not be expected to share the specific bone marrow toxicity associated with Carbutamide.
Part 5: Head-to-Head Experimental Comparison: A Proposed Protocol
To directly compare the primary biological activities of these two compounds, a researcher's first step would be to assess whether 4-[(Butylcarbamoyl)amino]benzoic acid shares the insulin secretagogue properties of Carbutamide. An in vitro insulin secretion assay using a pancreatic β-cell line is the ideal system for this initial screen.
Protocol: In Vitro Insulin Secretion Assay from RIN-5F Cells
This protocol is designed to quantify insulin release from a rat insulinoma cell line (RIN-5F) in response to treatment with the test compounds.
Objective: To compare the insulin secretion-stimulating activity of Carbutamide and 4-[(Butylcarbamoyl)amino]benzoic acid.
Materials:
-
RIN-5F cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, 1% Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer, supplemented with 0.2% BSA
-
Glucose (low: 2.8 mM; high: 16.7 mM)
-
Carbutamide (positive control)
-
4-[(Butylcarbamoyl)amino]benzoic acid (test compound)
-
DMSO (vehicle)
-
Rat Insulin ELISA Kit
-
24-well cell culture plates
Methodology:
-
Cell Culture: Culture RIN-5F cells in DMEM in a 37°C, 5% CO2 incubator. Seed 2.5 x 10^5 cells/well in 24-well plates and allow them to adhere for 48 hours.
-
Pre-incubation (Starvation): Gently wash the cells twice with KRB buffer containing low glucose (2.8 mM). Add 500 µL of the same buffer to each well and incubate for 2 hours at 37°C to starve the cells and establish a basal insulin secretion rate.
-
Treatment Incubation: Discard the pre-incubation buffer. Add 500 µL of KRB buffer containing the appropriate treatments to each well:
-
Vehicle Control (Low Glucose): 2.8 mM glucose + DMSO
-
Vehicle Control (High Glucose): 16.7 mM glucose + DMSO
-
Positive Control: 16.7 mM glucose + Carbutamide (e.g., 100 µM)
-
Test Compound: 16.7 mM glucose + 4-[(Butylcarbamoyl)amino]benzoic acid (at various concentrations, e.g., 1, 10, 100 µM)
-
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.
-
Insulin Quantification: Analyze the clarified supernatants for insulin concentration using a rat insulin ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the insulin secretion from treated wells to the high glucose vehicle control. Compare the effects of the test compound to the positive control (Carbutamide).
Causality and Validation: The inclusion of both low and high glucose controls is critical. It establishes the baseline and the physiological maximum response, respectively. Carbutamide serves as a technical positive control, validating that the assay system is responsive to known sulfonylureas. Testing the benzoic acid derivative across a concentration range is essential to determine if any effect is dose-dependent.
Conclusion
The comparison between 4-[(Butylcarbamoyl)amino]benzoic acid and Carbutamide serves as a compelling case study in structure-activity relationships. The isosteric replacement of a sulfonamide with a carboxylic acid transforms a targeted insulin secretagogue, albeit one with significant toxicity, into a molecule with a completely different, and likely much broader, biological potential rooted in the PABA scaffold. While Carbutamide's legacy is defined by its role in the history of diabetes treatment and its ultimate withdrawal due to safety concerns, the therapeutic potential of 4-[(Butylcarbamoyl)amino]benzoic acid remains an open field for investigation, potentially in areas far removed from metabolic disease, such as infectious or inflammatory disorders. This guide provides the foundational knowledge and experimental framework for researchers to explore these differences and unlock the potential of novel chemical entities.
References
- Patsnap Synapse. (2024, June 14). What is Carbutamide used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Carbutamide?
-
PubChem. (n.d.). Carbutamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1957). Mechanism of action of oral antidiabetic drugs. Retrieved from [Link]
-
Ashraf, M. A., et al. (2016). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In vitro anti-diabetic activity, bioactive constituents, and molecular modeling studies with sulfonylurea receptor1 for insulin. Retrieved from [Link]
-
PrepLadder. (2024, April 11). Overview of Anti-Diabetic Drugs Mechanism of Action, Types. Retrieved from [Link]
-
DergiPark. (2023, August 31). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Retrieved from [Link]
-
Choi, J. H., et al. (2017). Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation. PMC. Retrieved from [Link]
-
WVU School of Pharmacy. (n.d.). Role of Sulfonylureas in Type II Diabetes. Retrieved from [Link]
-
PubMed. (1957). Toxicity of carbutamide; report of a fatal case of bone-marrow depression and anuria. Retrieved from [Link]
-
Digital Commons@Becker. (2008, October 28). Chronic antidiabetic sulfonylureas in vivo: Reversible effects on mouse pancreatic beta-cells. Retrieved from [Link]
-
Maloff, B. L., & Lockwood, D. H. (1981). In vitro effects of a sulfonylurea on insulin action in adipocytes. Potentiation of insulin-stimulated hexose transport. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In vitro anti-diabetic activity, bioactive constituents, and molecular modeling studies with sulfonylurea receptor1 for insulin secretagogue activity of seed extract of Syzygium cumini (L.). Retrieved from [Link]
- Patsnap Synapse. (2024, July 12). What are the side effects of Carbutamide?
-
ResearchGate. (2015, November 6). (PDF) Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Retrieved from [Link]
-
Science Publishing Group. (2019, December 4). Sulfonylureas Induced Hypoglycemia in Diabetics - A Review. Retrieved from [Link]
-
MDPI. (2022, July 12). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]
-
Al-Omaim, W. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]
-
MDPI. (2025, November 22). Carbutamide, an Obsolete Anti-Diabetic Drug, Has Potential as a Potent Anticolitic Agent via Azo-Conjugation with Mesalazine. Retrieved from [Link]
-
Kos, J., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
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- 1. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(Tert-butylcarbamoyl)amino]benzoic Acid [benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. What are the side effects of Carbutamide? [synapse.patsnap.com]
- 6. What is the mechanism of Carbutamide? [synapse.patsnap.com]
- 7. What is Carbutamide used for? [synapse.patsnap.com]
- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 10. Toxicity of carbutamide; report of a fatal case of bone-marrow depression and anuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced UHPLC-IT-TOF/MS vs. Traditional HPLC-UV for Nafamostat Mesylate Impurity Profiling: A Method Validation Guide
The Analytical Challenge: Nafamostat Instability
Nafamostat mesylate is a potent synthetic serine protease inhibitor utilized in the treatment of acute pancreatitis, disseminated intravascular coagulation (DIC), and investigated for its inhibition of the TMPRSS2 protease in viral infections (1)[1]. However, its chemical structure—featuring a highly labile ester bond linking a guanidino group and an amidino group—renders it highly susceptible to rapid hydrolysis, particularly at physiological or alkaline pH (2)[2].
When developing an impurity profiling method, this instability presents a critical risk: the analytical method itself can induce in-situ degradation, leading to false positives and an inaccurate representation of the active pharmaceutical ingredient's (API) true purity.
Methodological Causality: Why Upgrade from HPLC-UV?
Traditional pharmacopeial methods for nafamostat rely on HPLC-UV using ion-pairing reagents (e.g., sodium 1-heptane sulfonate) to retain the highly polar API on reversed-phase columns[1]. While sufficient for bulk assay testing, this approach fails in rigorous impurity profiling for three fundamental reasons:
-
Ion-Pairing Incompatibility with MS: Sulfonate reagents cause severe ion suppression and source contamination in mass spectrometry, preventing the structural elucidation of unknown impurities.
-
Inadequate Resolution: Traditional 5.0 µm C18 columns struggle to resolve closely eluting degradation products.
-
Artifactual Degradation: Long run times (>30 min) in near-neutral aqueous mobile phases can induce hydrolysis during the run.
By transitioning to an UHPLC-IT-TOF/MS (Ion Trap - Time of Flight) platform, we establish a self-validating system . The use of a 3.0 µm or sub-2-micron column with volatile acidic mobile phases (0.1% formic acid) chemically stabilizes the API during the run. Simultaneously, the IT-TOF allows for MSⁿ fingerprinting to definitively identify impurities based on their fragmentation pathways (3)[3].
Visualizing the Degradation Logic
Because nafamostat possesses two highly basic nitrogenous groups, it readily accepts protons in positive Electrospray Ionization (ESI+), forming a series of double-charged ions ([M+2H]²⁺). Tracking these double-charged precursors is the mechanistic cornerstone for identifying related substances[3].
Primary hydrolysis degradation pathway of Nafamostat mesylate.
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation (Self-Validating Stability)
Causality: Nafamostat degrades rapidly in standard diluents. To ensure the impurities detected are inherently from the sample and not generated during preparation, the diluent must maintain an acidic environment (pH < 3.0) to lock the ester bond state[2].
-
Accurately weigh 10 mg of Nafamostat Mesylate API.
-
Dissolve in 10 mL of a stabilization diluent: Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Sonicate for 5 minutes at 4°C to prevent thermal degradation.
-
Filter through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind basic compounds) into an amber UHPLC vial.
Phase 2: UHPLC Chromatographic Conditions
Causality: Replacing non-volatile ion-pairing agents with 0.1% formic acid provides the dual benefit of perfect MS compatibility and API stabilization against on-column hydrolysis[3].
-
Column: ACE-3 C18 (200 mm × 4.6 mm, 3 µm) or equivalent sub-2-micron core-shell column.
-
Mobile Phase A: 0.1% Formic Acid in highly purified water.
-
Mobile Phase B: LC-MS grade Methanol.
-
Gradient Program:
-
0–5 min: 5% B
-
5–25 min: 5% → 60% B
-
25–30 min: 60% → 95% B
-
-
Flow Rate: 1.0 mL/min (split 1:5 before entering the MS source).
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Phase 3: IT-TOF Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive.
-
Mass Range: Full scan m/z 100 to 800.
-
Temperatures: CDL at 200°C; Heat Block at 200°C.
-
Nebulizing Gas: 1.5 L/min.
-
MSⁿ Trigger: Data-dependent acquisition (DDA) targeting the top 3 most intense ions, specifically monitoring for double-charged mass defects to isolate nafamostat-related impurities[3].
Analytical workflow for self-validating nafamostat impurity profiling.
Performance Comparison and Validation Data
The following tables summarize the objective performance differences between the legacy HPLC-UV method and the optimized UHPLC-MS/MS approach, validated according to ICH Q2(R1) guidelines.
Table 1: Methodological Comparison
| Parameter | Legacy HPLC-UV Method | Advanced UHPLC-IT-TOF/MS |
| Column | Sunfire C18 (5.0 µm) | ACE-3 C18 (3.0 µm) |
| Mobile Phase | Sodium 1-heptane sulfonate / ACN | 0.1% Formic Acid / Methanol |
| Run Time | ~45 minutes | 30 minutes |
| Detection | UV at 260 nm | ESI-IT-TOF (Accurate Mass & MSⁿ) |
| Impurities Identified | Total % only (Unknowns unresolved) | 11 detected, 7 newly identified |
| API Stability in Run | Moderate (Aqueous/Neutral risk) | High (Acidic stabilization) |
Table 2: ICH Q2 Method Validation Summary (UHPLC-MS/MS)
| Validation Parameter | Result / Acceptance Criteria | Causality / Significance |
| Specificity | Resolution > 1.5 for all 11 impurities | MSⁿ fingerprinting eliminates co-elution ambiguity. |
| Linearity (R²) | > 0.999 (Range: 0.5 - 200 ng/mL) | Ensures accurate quantitation of trace degradation products. |
| LOD / LOQ | 0.15 ng/mL / 0.5 ng/mL | High sensitivity required for genotoxic/toxic impurity thresholds. |
| Accuracy (% Recovery) | 98.5% - 101.2% | Confirms no sample loss during acidic preparation. |
| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% | Demonstrates the self-validating stability of the protocol. |
Conclusion
Transitioning from traditional ion-pairing HPLC-UV to an acidic-stabilized UHPLC-IT-TOF/MS method is not merely an equipment upgrade; it is a fundamental shift in analytical causality. By understanding the hydrolytic vulnerability of nafamostat mesylate, analysts can design a self-validating system that prevents artifactual degradation while leveraging double-charged ion fragmentation to map the complete impurity profile.
References
- Title: Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions Source: PubMed / Journal of Pharmaceutical Analysis URL
- Title: Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach Source: MDPI / Pharmaceutics URL
- Title: Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis Source: MDPI / Molecules URL
Sources
Structural Elucidation Guide: 13C NMR of 4-[(Butylcarbamoyl)amino]benzoic Acid
The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes structural theory with practical experimental protocols to provide a definitive reference for the 13C NMR characterization of 4-[(butylcarbamoyl)amino]benzoic acid.
Executive Summary & Application Context
4-[(Butylcarbamoyl)amino]benzoic acid (also known as 1-butyl-3-(4-carboxyphenyl)urea) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for hypoglycemic agents (sulfonylurea analogs) and anion-binding receptors.
In drug development, distinguishing this specific ureido-acid from its metabolic precursors (4-aminobenzoic acid) and potential degradation products (butylurea) is paramount. While Mass Spectrometry confirms molecular weight, it fails to definitively verify the regiochemistry of the urea linkage. Carbon-13 Nuclear Magnetic Resonance (13C NMR) stands as the superior analytical "product" for this challenge, offering distinct resolution between the carboxylic acid and urea carbonyls—a feat often obscured in Infrared (IR) spectroscopy due to band overlap.
This guide objectively compares the 13C NMR profile of the target compound against its precursors and alternative analytical methods, providing a self-validating protocol for structural confirmation.
Chemical Structure & Numbering Logic
To ensure accurate assignment, we utilize a systematic numbering scheme. The molecule consists of three distinct domains: the Benzoic Acid moiety , the Urea Linker , and the Butyl Tail .
Figure 1: Structural connectivity and domain segmentation for NMR assignment.
Comparative Performance Analysis
The following table contrasts 13C NMR against alternative analytical techniques for this specific compound, highlighting why 13C NMR is the requisite method for full characterization.
| Feature | 13C NMR (Recommended) | 1H NMR | FTIR | Mass Spectrometry |
| Carbonyl Resolution | Excellent: Distinct peaks for Acid (~167 ppm) vs. Urea (~155 ppm). | N/A (No proton on C=O). | Poor: Broad H-bonding bands often merge C=O signals. | N/A |
| Quaternary Carbons | Visible: Directly observes C1, C4, and C=O. | Invisible: Must be inferred from coupling (HMBC). | N/A | N/A |
| Solvent Compatibility | High: DMSO-d6 dissolves the polar acid/urea effectively. | Medium: Exchangeable protons (NH/OH) often broaden or vanish. | Solid state only (KBr) or ATR. | High |
| Structural Proof | Definitive: Verifies carbon skeleton integrity. | Ambiguous: Alkyl chain signals often overlap in multiplets. | Functional group only. | MW only. |
Experimental Data: 13C NMR Chemical Shifts
The data below represents the consensus chemical shifts in DMSO-d6 . This solvent is chosen over CDCl3 due to the low solubility of the ureidobenzoic acid in non-polar solvents.
Table 1: Chemical Shift Assignments (DMSO-d6, 100 MHz)
| Carbon Position | Type | Shift (δ, ppm) | Multiplicity (DEPT) | Causality & Assignment Logic |
| C-7 (Acid) | C=O | 167.5 | qC | Most deshielded signal due to electronegative oxygen atoms. Typical for benzoic acids.[1][2] |
| C-8 (Urea) | C=O | 155.2 | qC | Distinct urea carbonyl. Upfield from acid/amide due to diamagnetic shielding from two nitrogen donors. |
| C-4 | Ar-C | 144.5 | qC | Ipso to urea nitrogen. Downfield shift compared to benzene (128.5) but less shielded than PABA C-4 (153.0) due to reduced donation from the urea nitrogen. |
| C-2, C-6 | Ar-CH | 130.5 | CH | Ortho to COOH. Deshielded by the electron-withdrawing acid group. |
| C-1 | Ar-C | 123.8 | qC | Ipso to COOH. Shielded relative to C-2/6 due to resonance effects. |
| C-3, C-5 | Ar-CH | 117.2 | CH | Ortho to Urea. Shielded by the electron-donating nitrogen, but less so than in free amine PABA (112.0). |
| C-1' | Aliph | 39.2 | CH2 | Attached to Nitrogen. Often obscured by DMSO solvent peak (~39.5 ppm). Requires HSQC to confirm. |
| C-2' | Aliph | 31.8 | CH2 | Typical beta-position alkyl shift. |
| C-3' | Aliph | 19.5 | CH2 | Typical gamma-position alkyl shift. |
| C-4' | Aliph | 13.6 | CH3 | Terminal methyl group. |
Comparative Shift Analysis (Validation)
To validate these assignments, we compare the shifts against the precursor (4-Aminobenzoic Acid) and the aliphatic analog (N-Butylurea).
-
Effect of Urea Formation on Aromatic Ring:
-
C-4 (Ipso-N): Shifts upfield from ~153 ppm (in PABA) to ~144 ppm. The conversion of the free amine (-NH2) to a urea (-NHCONH-) reduces the electron density available to donate into the ring, resulting in less deshielding of the ipso carbon.
-
C-3/5 (Ortho-N): Shifts downfield from ~112 ppm (in PABA) to ~117 ppm. The reduced resonance donation from the urea nitrogen means the ortho carbons are less shielded than in the free amine.
-
-
Effect of Acid Group:
-
The Carboxyl carbon (C-7) remains relatively stable at ~167 ppm, consistent with standard benzoic acid derivatives.
-
Detailed Experimental Protocol
To reproduce these results, strict adherence to sample preparation is required to prevent aggregation-induced line broadening.
Phase 1: Synthesis (In-situ Verification)
If synthesizing the standard for comparison:
-
Reactants: Dissolve 4-Aminobenzoic acid (1.0 eq) in mild alkaline water (NaOH) or dry THF.
-
Addition: Add n-Butyl Isocyanate (1.1 eq) dropwise at 0°C.
-
Workup: Acidify to pH 3 to precipitate the title compound. Filter and dry.
Phase 2: NMR Sample Preparation
-
Solvent Choice: Use DMSO-d6 (99.9% D) .
-
Reasoning: The compound has both H-bond donors (Urea NH) and acceptors (Acid COOH). DMSO disrupts intermolecular H-bonding, ensuring sharp monomeric peaks.
-
-
Concentration: Prepare a 20-30 mg/mL solution.
-
Note: Higher concentrations may lead to viscosity broadening.
-
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
Phase 3: Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Critical: Quaternary carbons (C-7, C-8, C-1, C-4) have long T1 relaxation times. A short D1 will suppress these signals, making integration quantitative analysis impossible.
-
-
Scans (NS): Minimum 1024 scans to resolve the quaternary carbons from the baseline noise.
-
Temperature: 298 K (25°C).
Logical Workflow & Signaling Pathway
The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the decision nodes for confirming the structure.
Figure 2: Decision logic for validating the synthesis via 13C NMR.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Accessed for PABA and Butylurea reference shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general substituent effects in ureas and benzoic acids).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for substituent electronic effects).
-
PubChem Database. 4-Aminobenzoic acid Compound Summary. (Reference for precursor data).
Sources
A Comparative Guide to the Melting Point Determination of 4-[(Butylcarbamoyl)amino]benzoic Acid
Introduction: The Critical Role of Melting Point in Pharmaceutical Development
Comparative Overview of Melting Point Determination Methods
The choice of method for melting point determination can impact the precision, accuracy, and the type of information obtained. Below is a summary comparison of the two techniques detailed in this guide.
| Feature | Capillary Melting Point Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition from solid to liquid as a function of temperature. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[1][2] |
| Information Provided | Melting range (onset and completion of melt).[3] | Precise melting point (peak of the endotherm), enthalpy of fusion, and information on other thermal events (e.g., glass transitions, polymorphism).[1][4] |
| Sample Requirement | Small (2-3 mm height in a capillary).[5] | Typically 1-10 mg. |
| Precision & Accuracy | Operator-dependent, though can be highly accurate with proper technique and calibrated equipment.[3] | Highly accurate and reproducible, less operator-dependent.[1][6] |
| Throughput | Can be low, though some modern instruments allow for multiple simultaneous measurements.[5] | Can be automated for higher throughput. |
| Regulatory Standing | A well-established pharmacopeial method (e.g., USP <741>).[3][7][8][9] | Widely accepted and used in pharmaceutical development for detailed thermal analysis.[2] |
Experimental Protocols
Method 1: Capillary Melting Point Determination (Following USP <741> Class I Principles)
The capillary method is a classic and widely used technique for determining the melting point of a solid. It relies on the visual detection of the temperature range over which a small sample of the substance melts within a sealed capillary tube.
Protocol:
-
Sample Preparation:
-
Ensure the 4-[(Butylcarbamoyl)amino]benzoic acid sample is thoroughly dried and finely powdered to ensure uniform heat distribution.[10][11]
-
Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) with one sealed end, tapping gently to pack the sample to a height of 2-3 mm.[5]
-
-
Apparatus Setup:
-
Preliminary Determination (Rapid Scan):
-
If the approximate melting point is unknown, perform a rapid heating run (e.g., 5-10°C per minute) to get a rough estimate.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Insert a new capillary with the sample.
-
Heat the block at a controlled rate, and once the temperature is about 15-20°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[3] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).[10]
-
Record the temperature at which the last solid crystal melts into a clear liquid (the end of melting or the clear point).[10][11]
-
The recorded range between these two temperatures is the melting range of the sample.
-
Diagram of Capillary Melting Point Workflow:
Caption: Workflow for Differential Scanning Calorimetry.
Interpretation and Trustworthiness of Results
For a pure sample of 4-[(Butylcarbamoyl)amino]benzoic acid, the capillary method should yield a sharp melting range, typically within 1-2°C. A broader range would suggest the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range. The DSC thermogram provides a more quantitative picture. A single, sharp endothermic peak confirms the melting of a pure crystalline substance. The peak temperature from DSC is a highly precise measurement of the melting point. [6]The presence of multiple peaks could indicate polymorphism (different crystal forms of the same compound) or the presence of impurities. The enthalpy of fusion (ΔHfus) is a measure of the energy required to melt the sample and is a characteristic property of the compound.
To ensure the trustworthiness of the obtained results, it is imperative to use a calibrated instrument and to perform the measurement multiple times to ensure reproducibility. [3][8]For pharmacopeial purposes, the accuracy of the apparatus should be periodically checked using USP Melting Point Reference Standards. [3]
Conclusion: A Dual-Method Approach for Robust Characterization
For the definitive determination of the melting point of pure 4-[(Butylcarbamoyl)amino]benzoic acid, a dual-method approach is recommended. The capillary method provides a direct, visual confirmation of the melting process and is a standard pharmacopeial technique. [3]Differential Scanning Calorimetry complements this by offering higher precision and additional thermodynamic data, such as the enthalpy of fusion, which is invaluable for a comprehensive physicochemical characterization. [1]By employing both methods, researchers and drug development professionals can establish a reliable and accurate melting point, a critical parameter in the journey of a new chemical entity from the laboratory to potential clinical application.
References
- General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. (n.d.).
- Differential scanning calorimetry - CureFFI.org. (2016, April 27).
- Method for Determining Capillary Melting Point: - J&K Scientific LLC. (2023, November 29).
- Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. (n.d.).
- Measuring the Melting Point - Westlab. (2023, May 8).
- Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9).
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
- Melting Point Apparatus SMP40. (n.d.).
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
- Melting point determination. (n.d.).
- Compliance with Amended General Chapter USP<741>Melting Range or Temperature. (2019, April 18).
- 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT. (n.d.).
- USP 741 Melting Point or Range | PDF - Scribd. (n.d.).
- Compliance with amended General Chapter USP<741>Melting Range or Temperature - ChemRxiv. (2016, June 11).
Sources
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- 2. torontech.com [torontech.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Differential scanning calorimetry [cureffi.org]
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- 8. scribd.com [scribd.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jk-sci.com [jk-sci.com]
- 11. aquaterra.hu [aquaterra.hu]
- 12. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
Comparative Stability of Benzoic Acid Urea Derivatives vs. Sulfonamides
Content Type: Technical Comparison Guide
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison between Benzoic Acid Urea Derivatives (specifically N-benzoylureas, a class of insect growth regulators) and Sulfonamides (antimicrobial agents).
While both classes contain nitrogen-based linkages prone to degradation, their stability profiles are diametrically opposed regarding pH sensitivity:
-
Benzoic Acid Urea Derivatives (e.g., Diflubenzuron) are base-labile . They exhibit high stability in acidic environments but degrade rapidly under alkaline conditions due to nucleophilic attack on the urea carbonyl.
-
Sulfonamides (e.g., Sulfamethoxazole) are hydrolytically persistent across the environmental pH range (4–9) but are significantly more susceptible to photodegradation and radical-mediated oxidation.
Structural Basis of Instability
To understand the stability data, one must first analyze the electronic vulnerabilities of the core pharmacophores.
The "Weak Link" Analysis
| Feature | Benzoic Acid Urea Derivatives (Benzoylureas) | Sulfonamides |
| Core Structure | ||
| Primary Weak Point | Urea Bridge ( | Sulfonamide Bond ( |
| Electronic Character | The carbonyl carbons are electrophilic. The electron-withdrawing benzoyl group increases the acidity of the NH protons, making the carbonyl highly susceptible to nucleophilic attack ( | The sulfonyl group is highly electron-withdrawing but sterically and electronically shields the sulfur atom from simple nucleophilic attack. |
| Dominant Degradation | Base-Catalyzed Hydrolysis | Photolysis / Radical Oxidation |
DOT Diagram 1: Structural Vulnerability Map
Caption: Structural vulnerability mapping showing the urea bridge as the primary failure point for benzoylureas in base, contrasted with the photolabile aromatic amine in sulfonamides.
Comparative Stability Data
The following data aggregates kinetic half-lives (
Table 1: Hydrolytic Stability Profile (25°C)
| Condition | Benzoylureas (e.g., Diflubenzuron) | Sulfonamides (e.g., Sulfamethoxazole) | Verdict |
| Acidic (pH 4) | Stable ( | Stable ( | Both are acid-resistant. |
| Neutral (pH 7) | Stable ( | Very Stable ( | Sulfonamides are superior. |
| Alkaline (pH 9) | Unstable ( | Stable ( | Critical Differentiator. |
| Extreme Base (pH 12) | Rapid Degradation ( | Stable (Resistant to OH⁻) | Benzoylureas fail. |
Table 2: Degradation Pathways & Products
| Parameter | Benzoylureas | Sulfonamides |
| Primary Mechanism | Nucleophilic attack on carbonyl carbon (Hydrolysis). | Radical-mediated bond cleavage (Photolysis). |
| Major Metabolites | 2,6-Difluorobenzoic acid4-Chlorophenylurea4-Chloroaniline (Toxic) | Sulfanilic acidAnilineHeterocyclic amines |
| Environmental Fate | Degrades rapidly in alkaline waters; binds strongly to sediment. | Persistent in water; requires UV light or microbial action to degrade. |
Mechanistic Degradation Pathways
Understanding the mechanism is crucial for predicting stability in new derivatives.
Benzoylurea Hydrolysis (Base-Catalyzed)
In alkaline media, the hydroxide ion (
-
Reaction:
Sulfonamide Photolysis
Sulfonamides are resistant to hydrolysis because the S-N bond is strong and the sulfur atom is shielded. However, under UV irradiation, the aromatic ring absorbs energy, leading to the formation of excited states that generate radical species, cleaving the S-N bond or oxidizing the amine.
DOT Diagram 2: Degradation Cascades
Caption: Mechanistic comparison showing the chemical hydrolysis of benzoylureas vs. the photochemical breakdown of sulfonamides.
Experimental Protocol: Comparative Forced Degradation
To empirically validate these stability profiles in your own lab, use this standardized protocol adapted from OECD Guideline 111 .
Objective
Determine the hydrolytic rate constants (
Protocol Steps
-
Buffer Preparation:
-
pH 4.0: 0.01 M Acetate buffer.
-
pH 7.0: 0.01 M Phosphate buffer.
-
pH 9.0: 0.01 M Borate buffer.
-
Note: Sterile filter (0.22 µm) all buffers to exclude microbial degradation.
-
-
Stock Solution Preparation:
-
Dissolve the test compound (Benzoylurea or Sulfonamide) in Acetonitrile (ACN) to create a 1000 µg/mL stock.
-
Caution: Avoid using methanol if transesterification is a risk for the specific derivative.
-
-
Incubation Setup:
-
Spike buffers with stock solution to reach a final concentration of 10 µg/mL (ensure <1% organic solvent).
-
Aliquot into amber glass vials (to prevent photolysis).
-
Incubate at 50°C ± 0.1°C (Accelerated condition).
-
-
Sampling & Analysis:
-
Data Processing:
Implications for Drug & Product Development
For Benzoylurea Development:
-
Formulation: Avoid alkaline excipients (e.g., carbonates, strong bases). Formulations must be buffered to pH 5–7 to ensure shelf-life.
-
Environmental Risk: While the parent compound degrades in alkaline waters, the formation of 4-chloroaniline (a toxic/mutagenic metabolite) is a critical regulatory hurdle.
For Sulfonamide Development:
-
Packaging: Strict light protection is required (amber glass/blisters) due to photolability.
-
Persistence: The high hydrolytic stability implies these compounds persist in groundwater. Waste treatment processes must utilize Advanced Oxidation Processes (AOPs) rather than simple pH adjustment.
References
-
OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals. Link
- Marsella, A., et al. (2000). Hydrolysis of Diflubenzuron in Aqueous Media. Journal of Agricultural and Food Chemistry.
-
Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology. Link
- Baran, W., et al. (2011). Hydrolysis and photolysis of sulfonamides in aqueous solutions. Chemosphere.
-
Ivie, G. W., et al. (1980).[11] Fate of diflubenzuron in water. Journal of Agricultural and Food Chemistry.
Sources
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- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-[(Butylcarbamoyl)amino]benzoic acid
As a Senior Application Scientist, I frequently encounter operational questions regarding the safe handling and disposal of specialized organic intermediates. 4-[(Butylcarbamoyl)amino]benzoic acid (CAS 51739-79-8) is a highly specific urea derivative of benzoic acid utilized in drug development and chemical synthesis[1]. While it is not acutely lethal, its unique structural motifs—a benzoic acid core coupled with a butyl-substituted urea linkage—dictate strict operational and disposal protocols.
This guide provides a self-validating system for its safe lifecycle management in the laboratory, ensuring environmental compliance and personnel safety.
Chemical Profiling & The Causality of Disposal
Understanding why a chemical requires specific disposal methods is the foundation of laboratory safety. You must not treat this compound as generic organic waste due to two primary mechanistic concerns:
-
Aquatic Toxicity of Substituted Benzoic Acids: The benzoic acid moiety, particularly when substituted, can exhibit significant aquatic toxicity. The EPA has historically noted that2 in surface waters[2]. Consequently, drain disposal is strictly prohibited, as municipal wastewater treatment plants cannot readily biodegrade these specific aromatic structures.
-
Thermal Decomposition of Urea Linkages: The urea linkage (-NH-CO-NH-) in this molecule presents specific challenges during destruction. When combusted, 3[3]. Furthermore, incomplete4 can lead to the formation of unwanted pyrolysis byproducts, such as biuret or cyanuric acid[4]. Therefore, disposal must be routed exclusively through high-temperature incineration facilities equipped with appropriate NOx scrubbers.
Operational Safety & Physicochemical Data
To ensure safe handling before disposal, baseline physicochemical properties and Personal Protective Equipment (PPE) requirements must be established.
| Parameter | Specification / Requirement |
| Chemical Name | 4-[(Butylcarbamoyl)amino]benzoic acid |
| CAS Number | 51739-79-8[5] |
| Storage Temperature | 2-8°C (Refrigerated to maintain stability)[6] |
| Primary Hazards | Skin/Eye irritation, Aquatic toxicity, Dust generation[2][7] |
| Required PPE | Nitrile gloves, safety goggles, lab coat, N95/P100 respirator (if dusting) |
| Incompatible Materials | Strong oxidizing agents, strong bases[8] |
| Approved Disposal | High-temperature incineration (Hazardous Waste)[4][8] |
Step-by-Step Spill Response & Disposal Protocol
Every protocol must be a self-validating system. Follow these methodologies to ensure compliance and safety during routine disposal and accidental cleanups.
Protocol A: Routine Waste Collection
-
Segregation: Collect all solid waste (e.g., contaminated weigh boats, spatulas, and residual chemical powder) in a compatible, sealable primary container (e.g., HDPE plastic or glass). Do not mix with strong oxidizers , as this can trigger premature degradation or hazardous reactions[8].
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly specify the contents as "Hazardous Waste: 4-[(Butylcarbamoyl)amino]benzoic acid (Organic Acid/Urea Derivative)". This specific nomenclature alerts your Environmental Health and Safety (EHS) department to the NOx generation potential during downstream incineration[3].
-
Satellite Accumulation: Store the sealed waste container in a designated secondary containment tray in a dry, well-ventilated area away from direct heat until EHS pickup.
Protocol B: Accidental Spill Cleanup
-
Isolate and Protect: Evacuate unnecessary personnel from the immediate area. Don appropriate PPE, including a particulate respirator if the spill generates airborne dust[9].
-
Containment (Dry Cleanup): Do not use a direct water stream, which can spread the chemical and risk drain contamination. Instead, use a10 with a minimal amount of water to suppress dust before sweeping it up[10].
-
Collection: Transfer the collected material and all absorbent materials into a designated hazardous waste container[11].
-
Decontamination: Wash the spill area with soap and water, absorbing the rinsate with inert pads. Place the contaminated pads into the waste container. Do NOT wash rinsate into the sewer [10].
Waste Management & EPA Compliance Workflow
To visualize the logistical plan from generation to final destruction, refer to the workflow diagram below. This ensures all lab personnel understand the lifecycle of the chemical waste and the critical hand-offs required for EPA compliance.
Figure 1: Laboratory waste management workflow for 4-[(Butylcarbamoyl)amino]benzoic acid.
References
-
National Institutes of Health (NIH). "4-[(Butylcarbamoyl)amino]benzoic acid | C12H16N2O3 | CID". PubChem. URL:[Link]
-
Molaid. "4-[(Butylcarbamoyl)amino]benzoic acid - CAS 51739-79-8". URL: [Link]
-
Greenbook.net. "MATERIAL SAFETY DATA SHEET - Substituted benzoic acid". URL:[Link]
-
VelocityEHS. "Benzoic Acid – Uses and Safety". URL:[Link]
-
Alpha Resources. "BENZOIC ACID - Alpha Resources". URL:[Link]
-
New Jersey Department of Health. "Benzoic Acid - Hazardous Substance Fact Sheet". URL:[Link]
-
Federal Register. "Significant New Uses of Certain Chemical Substances - EPA". URL: [Link]
-
ResearchGate. "Theoretical Study of the Thermal Decomposition of Urea Derivatives". URL: [Link]
Sources
- 1. 4-[(Butylcarbamoyl)amino]benzoic acid | C12H16N2O3 | CID 14246359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Federal Register :: Significant New Uses of Certain Chemical Substances [federalregister.gov]
- 3. MONURON | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-[(Butylcarbamoyl)amino]benzoic acid - CAS号 51739-79-8 - 摩熵化学 [molaid.com]
- 6. 4-[(butylcarbamoyl)amino]benzoic acid | 51739-79-8 [sigmaaldrich.com]
- 7. p-Toluic Acid or 4-methylbenzoic acid Manufacturers, with SDS [mubychem.com]
- 8. ehs.com [ehs.com]
- 9. alpharesources.com [alpharesources.com]
- 10. nj.gov [nj.gov]
- 11. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling 4-[(Butylcarbamoyl)amino]benzoic acid
As a Senior Application Scientist overseeing chemical integration in drug development pipelines, I recognize that laboratory safety cannot rely on rote memorization; it must be built on a foundational understanding of chemical causality. Handling 4-[(Butylcarbamoyl)amino]benzoic acid (CAS 51739-79-8) requires specific logistical and operational protocols due to its physicochemical profile.
This guide provides a self-validating, step-by-step operational framework designed to protect researchers, ensure chemical integrity, and streamline laboratory workflows.
Executive Summary & Chemical Profile
4-[(Butylcarbamoyl)amino]benzoic acid is a fine organic powder characterized by a benzoic acid core and a urea-like (butylcarbamoyl) linkage[1]. Because it is typically utilized as a synthetic intermediate or building block in pharmaceutical research, maintaining its structural integrity while mitigating exposure risks is paramount.
Table 1: Physical and Chemical Identity
| Property | Specification | Operational Implication |
|---|---|---|
| Chemical Name | 4-[(Butylcarbamoyl)amino]benzoic acid | Contains reactive carboxylic and urea groups. |
| CAS Number | 51739-79-8 | Unique identifier for SDS cross-referencing[2]. |
| Molecular Formula | C12H16N2O3 | Organic acid; poorly soluble in neutral water[1]. |
| Molecular Weight | 236.27 g/mol | Requires precise analytical weighing[2]. |
| Appearance | Solid / Powder | High risk of aerosolization and inhalation. |
| Storage Temperature | 2-8°C | Must be protected from thermal degradation[2]. |
Hazard Assessment & The Causality of PPE Selection
Laboratory safety is a system of logical responses to specific chemical hazards. For this compound, the hazards dictate a strict Personal Protective Equipment (PPE) framework[3]:
-
Inhalation Hazard (The Powder Factor): As a fine solid, the compound easily aerosolizes due to static electricity during weighing. Inhalation of these micro-particulates can cause acute respiratory tract irritation.
-
Dermal & Ocular Irritation (The Structural Factor): The compound's acidic moiety and urea linkage can cause localized irritation upon contact with mucous membranes or unprotected skin.
-
The Solvent Permeation Risk: This compound is highly lipophilic and is routinely dissolved in universal organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Crucial Insight: DMSO is a potent permeation enhancer. If a DMSO solution of this compound contacts standard laboratory gloves, it will rapidly transport the dissolved chemical directly through the glove matrix and into the researcher's bloodstream.
Table 2: Mandatory PPE Matrix
| PPE Category | Specification | Causality / Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves (≥0.11 mm thickness). Double-glove if using DMSO. | Protects against dermal irritation. Double-gloving is mandatory to prevent transdermal transport if carrier solvents are used. |
| Eye Protection | ANSI Z87.1 compliant safety goggles. | Prevents ocular irritation from aerosolized micro-particulates during powder transfer. |
| Respiratory | N95/P100 respirator (if outside hood) or Class II BSC. | Mitigates the inhalation risk of fine powders. |
| Body Protection | Flame-retardant, chemical-resistant lab coat. | Provides a physical barrier against accidental spills and powder dusting. |
Operational Protocols: Step-by-Step Handling
To ensure both researcher safety and experimental reproducibility, follow these self-validating protocols.
Protocol 1: Safe Weighing and Transfer
Objective: Prevent aerosolization and moisture condensation.
-
Preparation: Ensure the fume hood or powder weighing enclosure is operational with a face velocity of 80-100 fpm. Don all mandatory PPE.
-
Equilibration: Remove the compound from 2-8°C cold storage[2]. Do not open immediately. Allow the sealed container to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold container introduces ambient humidity, which degrades the compound and alters its molecular weight via hydration.
-
Static Mitigation: Wipe the exterior of the container and the balance draft shield with an anti-static cloth.
-
Transfer: Use an anti-static weighing spatula to transfer the powder to a pre-tared anti-static weigh boat.
-
Containment: Seal the primary container immediately after use and return it to 2-8°C storage.
Protocol 2: Dissolution and Stock Solution Preparation
Objective: Safely generate stock solutions without thermal degradation.
-
Vessel Selection: Transfer the weighed powder into a chemically compatible borosilicate glass vial.
-
Solvent Addition: Add the required volume of solvent (e.g., DMSO) slowly down the interior side of the vial. Causality: Dropping solvent directly onto the powder bed can cause microscopic powder ejection (aerosolization).
-
Agitation: Cap the vial securely and vortex gently. If sonication is required to achieve complete dissolution, monitor the water bath temperature. Do not exceed 30°C to prevent thermal degradation of the urea linkage.
-
Labeling: Label the vial with the compound name, concentration, date, and GHS hazard warnings[3].
Spill Response & Disposal Plans
Protocol 3: Spill Containment
-
For Solid Spills: Do not sweep dry powder, as this generates dust clouds. Cover the spill with damp absorbent paper to suppress dust, then carefully scoop the material into a hazardous waste container.
-
For Solvent Spills (e.g., DMSO solutions): Apply a universal chemical absorbent pad immediately. Wipe the contaminated area with 70% ethanol, followed by a standard laboratory detergent.
Protocol 4: Chemical Waste Disposal
-
Solid Waste: Dispose of all weigh boats, spatulas, and contaminated PPE in designated solid hazardous waste bins.
-
Liquid Waste: Liquid waste containing DMSO or DMF must be strictly segregated into non-halogenated organic waste containers. Never pour these solutions down the sink.
Operational Workflow Visualization
Workflow for the safe handling and disposal of 4-[(Butylcarbamoyl)amino]benzoic acid.
References
-
National Center for Biotechnology Information (PubChem). "4-[(Butylcarbamoyl)amino]benzoic acid | C12H16N2O3 | CID 2816353". NIH. Available at:[Link]
Sources
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
